Product packaging for Titanium(3+) propanolate(Cat. No.:CAS No. 22922-82-3)

Titanium(3+) propanolate

Cat. No.: B15176961
CAS No.: 22922-82-3
M. Wt: 106.95 g/mol
InChI Key: RYLSEPOUGJUXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Titanium(3+) propanolate is a useful research compound. Its molecular formula is C3H7OTi+2 and its molecular weight is 106.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7OTi+2 B15176961 Titanium(3+) propanolate CAS No. 22922-82-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22922-82-3

Molecular Formula

C3H7OTi+2

Molecular Weight

106.95 g/mol

IUPAC Name

propan-1-olate;titanium(3+)

InChI

InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3

InChI Key

RYLSEPOUGJUXIJ-UHFFFAOYSA-N

Canonical SMILES

CCC[O-].[Ti+3]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of Titanium(III) propanolate, a compound of interest in catalysis and materials science.[1] Due to the air and moisture sensitivity of Titanium(III) compounds, all procedures require handling under an inert atmosphere.

Synthesis of Titanium(III) Propanolate

The synthesis of Titanium(III) propanolate is typically achieved through the reduction of a suitable Titanium(IV) precursor. The most common precursor is Titanium(IV) isopropoxide, which is reduced to the desired Titanium(III) species.[2]

Reaction Scheme:

A generalized reduction reaction for the formation of Titanium(III) isopropoxide.

A plausible synthetic route involves the reduction of Titanium(IV) chloride in the presence of an alcohol, in this case, propanol. An alternative and more direct method is the reduction of Titanium(IV) propanolate.

Experimental Protocol: Synthesis via Reduction of Titanium(IV) Chloride

This protocol is adapted from the general synthesis of titanium alkoxides.[3][4][5]

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous isopropanol

  • A suitable reducing agent (e.g., Aluminum)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • All glassware must be oven-dried and cooled under an inert atmosphere.

  • In a Schlenk flask, dissolve Titanium(IV) chloride in the anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric amount of the reducing agent to the solution.

  • Slowly add 4 equivalents of anhydrous isopropanol to the reaction mixture. The reaction is exothermic and may require cooling.[4]

  • The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

  • The resulting product is a colored solution, often violet or blue, which is characteristic of Ti(III) compounds.[2]

  • The product can be isolated by filtration to remove any solid byproducts, followed by removal of the solvent under vacuum.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation glassware Oven-dried Glassware ti_precursor Titanium(IV) Chloride in Anhydrous Solvent glassware->ti_precursor inert_atm Inert Atmosphere (Ar/N2) inert_atm->ti_precursor reducing_agent Add Reducing Agent ti_precursor->reducing_agent propanol Add Anhydrous Propanol reducing_agent->propanol stirring Stir at Room Temperature propanol->stirring filtration Filtration stirring->filtration evaporation Solvent Removal (Vacuum) filtration->evaporation product Titanium(III) Propanolate evaporation->product Structural_Relationships Monomer Monomeric Ti(OPr)3 Oligomer Oligomeric [Ti(OPr)3]n Monomer->Oligomer Oligomerization Trimer Trimeric [Ti(OPr)3]3 Oligomer->Trimer Favored State

References

Crystal Structure of Titanium(III) Propanolate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest literature review, a definitive crystal structure for Titanium(III) propanolate, Ti(OCH₂CH₂CH₃)₃, has not been reported. The synthesis and isolation of pure, crystalline Ti(III) alkoxides can be challenging due to their sensitivity to air and moisture, and their tendency to exist in various states of oligomerization.

To provide a relevant and detailed structural analysis within the field of titanium alkoxides, this document will focus on the well-characterized and closely related compound, Titanium(IV) isopropoxide , Ti(OCH(CH₃)₂)₄. This compound serves as an excellent model for understanding the coordination chemistry and structural motifs that may be anticipated in titanium alkoxide systems. The methodologies and characterization techniques described herein are directly applicable to the study of other titanium alkoxides, including the titular Ti(III) propanolate, should a crystalline sample be obtained.

Structural Analysis of Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), is a versatile precursor in materials science and organic synthesis.[1][2] In the solid state, it adopts a tetrameric structure.[2] However, in non-polar solvents, it predominantly exists as a monomeric, tetrahedral molecule.[2]

Crystallographic Data

The structural determination of titanium alkoxides is most definitively achieved through single-crystal X-ray diffraction. While the full crystallographic information file (CIF) for the tetrameric form of Titanium(IV) isopropoxide is not provided in the search results, the monomeric form is generally understood to have a tetrahedral geometry around the central titanium atom.

For a related, structurally characterized compound, [Ti(O-i-Pr)₂{OCH(CF₃)₂}₂]₂, the crystal structure reveals a dinuclear arrangement where the titanium atoms are bridged by isopropoxide ligands.[3] This highlights the tendency of titanium alkoxides to form oligomeric structures through bridging alkoxide groups.

Table 1: Crystallographic Data for a Related Dimeric Titanium(IV) Alkoxide Complex [3]

ParameterValue
Chemical FormulaC₁₈H₂₈F₁₂O₈Ti₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.786(3)
b (Å)18.393(6)
c (Å)10.755(3)
β (°)103.64(1)
Volume (ų)1883.3
Z2

Note: This data is for [Ti(O-i-Pr)₂{OCH(CF₃)₂}₂]₂ and is presented to illustrate the type of structural information obtained from X-ray crystallography.

Experimental Protocols

The synthesis and crystallization of titanium alkoxides require stringent anhydrous and anaerobic conditions to prevent hydrolysis and oxidation.

Synthesis of Titanium(IV) Isopropoxide

A standard method for the preparation of Titanium(IV) isopropoxide involves the reaction of titanium tetrachloride with isopropanol.[1]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous isopropanol ((CH₃)₂CHOH)

  • A suitable base (e.g., ammonia) to neutralize the HCl byproduct

Procedure:

  • A solution of anhydrous isopropanol is prepared in a dry, inert solvent (e.g., hexane) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Titanium tetrachloride is added dropwise to the cooled isopropanol solution with vigorous stirring. The reaction is exothermic.

  • A base is slowly introduced to the reaction mixture to neutralize the hydrogen chloride gas that is evolved.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting salt byproduct is removed by filtration.

  • The solvent and any excess isopropanol are removed under reduced pressure to yield the crude Titanium(IV) isopropoxide.

  • The product can be further purified by distillation.

Crystallization

Obtaining single crystals suitable for X-ray diffraction often involves a slow crystallization process from a saturated solution.

Procedure:

  • A saturated solution of the purified titanium alkoxide is prepared in a dry, non-coordinating solvent (e.g., hexane, toluene) at an elevated temperature.

  • The solution is filtered while hot to remove any particulate matter.

  • The filtered solution is allowed to cool slowly to room temperature.

  • For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator or freezer) for several days.

  • The resulting crystals are isolated by decanting the mother liquor and are dried under a stream of inert gas.

Visualizations

Logical Workflow for Synthesis and Structural Characterization

The following diagram outlines the general workflow for the synthesis and structural determination of a titanium alkoxide.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization start Reactants (e.g., TiCl₄, Isopropanol) reaction Reaction under Inert Atmosphere start->reaction purification Purification (e.g., Distillation) reaction->purification dissolution Dissolution in Anhydrous Solvent purification->dissolution cooling Slow Cooling dissolution->cooling crystals Single Crystal Formation cooling->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd structure Structure Solution and Refinement xrd->structure

A generalized workflow for the synthesis and structural analysis of titanium alkoxides.
Coordination Environment of Monomeric Titanium(IV) Isopropoxide

This diagram illustrates the tetrahedral coordination of the titanium atom in monomeric Titanium(IV) isopropoxide.

Tetrahedral coordination of monomeric Titanium(IV) isopropoxide.

References

A Technical Guide to the Electronic Configuration of Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the electronic structure of titanium(3+) propanolate. It outlines the foundational principles of its electronic configuration, theoretical magnetic and spectroscopic properties, and the standard experimental protocols used for their determination.

Introduction

Titanium(III) complexes are of significant interest due to their roles in various chemical transformations. Understanding the electronic configuration of these compounds is fundamental to elucidating their reactivity, magnetic properties, and spectroscopic signatures. This compound, a representative titanium(III) alkoxide, serves as an excellent model for exploring the principles of d-orbital splitting in coordination complexes.

The central titanium atom in a neutral titanium(III) propanolate, Ti(OCH₂CH₂CH₃)₃ or Ti(OCH(CH₃)₂)₃, is in the +3 oxidation state. The electronic configuration of the free titanium(III) ion is the starting point for understanding the electronic structure of the complex.

Electronic Configuration of the Free Ti³⁺ Ion

A neutral titanium atom (Ti), with atomic number 22, has the ground-state electron configuration of [Ar] 3d² 4s².[1][2][3] To form the titanium(3+) cation (Ti³⁺), the atom loses three electrons. The two electrons from the highest principal quantum number orbital (4s) are removed first, followed by one electron from the 3d orbital.[1][2]

This results in the electronic configuration for the free Ti³⁺ ion: [Ar] 3d¹ [2][4]

This d¹ configuration, with a single electron in the d-orbital, is the basis for the magnetic and spectroscopic properties of Ti(III) compounds.

Crystal Field Theory and d-Orbital Splitting

When the Ti³⁺ ion is surrounded by propanolate ligands in a coordination complex, the five degenerate d-orbitals are split into different energy levels. This phenomenon is described by Crystal Field Theory (CFT).[5][6] The specific pattern of splitting is determined by the coordination geometry of the complex.

Although the precise structure of titanium(III) propanolate can be complex and may involve polymeric structures, an octahedral coordination environment is commonly assumed for illustrative purposes and is often achieved in solution or with donor solvents. In an octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[5][7][8]

For a d¹ ion like Ti³⁺ in an octahedral field, the single d-electron will occupy one of the orbitals in the lower-energy t₂g set.[9]

  • Ground State Configuration: t₂g¹ eg⁰

This configuration dictates that electronic transitions, known as d-d transitions, can occur when the electron absorbs energy and is promoted to the higher-energy eg level.[10][11]

Quantitative Data Summary

The key theoretical parameters for a generic octahedral Ti(III) complex are summarized below.

ParameterValueDescription
Metal IonTi³⁺Titanium in the +3 oxidation state.
d-Electron Count1The number of electrons in the d-orbitals.
Free Ion Configuration[Ar] 3d¹Electronic configuration of the gaseous ion.[2][4]
Octahedral Ground Statet₂g¹Configuration of the d-electron in an octahedral ligand field.[9]
Number of Unpaired Electrons1The single d-electron is unpaired.
Spin-Only Magnetic Moment (μ_so)1.73 Bohr MagnetonsCalculated as μ_so = √n(n+2), where n=1.
Ground State Term Symbol²T₂gDescribes the electronic state of the d¹ configuration.[11]
Excited State Term Symbol²E_gDescribes the state after a d-d electronic transition.[11]
Allowed Electronic Transition²T₂g → ²E_gThis single transition is responsible for the color of many Ti(III) complexes.[11]

Visualization of d-Orbital Splitting

The splitting of the d-orbitals and the subsequent electronic transition in an octahedral field can be visualized as follows:

d-orbital splitting diagram for a d¹ ion in an octahedral field.

Experimental Protocols

The theoretical electronic configuration and properties can be verified experimentally using standard analytical techniques.

Objective: To observe the d-d electronic transition and determine the crystal field splitting energy (Δo).

Methodology:

  • Sample Preparation: A dilute solution of titanium(III) propanolate is prepared in a suitable non-coordinating, dry solvent (e.g., anhydrous toluene or hexane) under an inert atmosphere (N₂ or Ar) to prevent oxidation to Ti(IV).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a range of approximately 300-800 nm.

  • Analysis: For d¹ octahedral complexes like [Ti(H₂O)₆]³⁺, a single, broad absorption band is typically observed.[10][11] The energy corresponding to the absorption maximum (λ_max) is directly related to the crystal field splitting energy, Δo. The relationship is given by Δo = hc/λ_max, where h is Planck's constant, c is the speed of light, and λ_max is the wavelength of maximum absorbance.

Objective: To determine the number of unpaired electrons by measuring the magnetic moment of the complex.

Methodology:

  • Sample Preparation: A solid sample of titanium(III) propanolate is carefully weighed and packed into a sample holder under an inert atmosphere.

  • Instrumentation: Measurements can be performed using a SQUID (Superconducting Quantum Interference Device) magnetometer or by the Evans method in solution using NMR spectroscopy.

  • Data Acquisition: The magnetic susceptibility of the sample is measured, typically over a range of temperatures.

  • Analysis: The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. For a d¹ system with one unpaired electron, the expected spin-only magnetic moment is approximately 1.73 B.M.[12] Experimental values for Ti(III) complexes are typically in the range of 1.6-1.8 B.M., confirming the presence of a single unpaired electron.[13]

Conclusion

The electronic configuration of titanium(III) propanolate is fundamentally defined by the single d-electron of the Ti³⁺ ion. In a coordination complex, this electron occupies a stabilized t₂g orbital in an idealized octahedral geometry. This t₂g¹ configuration results in paramagnetism with a magnetic moment of approximately 1.73 B.M. and allows for a single d-d electronic transition, which can be observed with UV-Visible spectroscopy. The experimental verification of these properties confirms the theoretical framework and provides insight into the structure and bonding of the complex.

References

An In-depth Technical Guide to the Magnetic Properties of Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Titanium(III) propanolate. Given the scarcity of direct experimental data on this specific compound in publicly accessible literature, this document establishes its expected magnetic behavior based on the fundamental principles of Titanium(III) chemistry and available data from analogous compounds. Detailed experimental protocols for synthesis and characterization are provided to enable further research.

Theoretical Framework: The Origin of Magnetism in Titanium(III) Complexes

Titanium(III) is a d¹ transition metal ion, meaning it possesses a single unpaired electron in its valence d-orbitals.[1][2] This unpaired electron is the fundamental source of paramagnetism in its compounds, including the propanolate complex. When placed in an external magnetic field, the magnetic moment arising from the electron's spin aligns with the field, resulting in a net attraction.[2]

The theoretical "spin-only" magnetic moment (μ_s) for a system with one unpaired electron (n=1) can be calculated using the formula:

μ_s = √[n(n+2)] B.M.

For Ti(III), this yields a theoretical magnetic moment of √3, which is approximately 1.73 Bohr Magnetons (B.M.) .[3][4] Experimental values for monomeric Ti(III) complexes are typically found in the range of 1.6 to 1.8 B.M., with deviations from the spin-only value arising from factors such as spin-orbit coupling.

G cluster_0 Origin of Paramagnetism in Ti(III) Ti3_ion Titanium(III) Ion d_orbital Degenerate d-orbitals Ti3_ion->d_orbital [Ar] 3d¹ configuration split_orbitals Splitting of d-orbitals (e.g., t2g and eg in Octahedral Field) d_orbital->split_orbitals ligand_field Ligand Field (e.g., from Propanolate) ligand_field->split_orbitals causes unpaired_electron Single Unpaired Electron in Lower Energy Orbital split_orbitals->unpaired_electron accommodates paramagnetism Paramagnetic Behavior (Attraction to Magnetic Field) unpaired_electron->paramagnetism results in

Caption: Logical diagram illustrating the origin of paramagnetism in Ti(III) ions.

Quantitative Magnetic Data of Representative Ti(III) Compounds

While specific data for Titanium(III) propanolate is not available, the magnetic properties of several other Ti(III) compounds have been characterized. This data provides a baseline for the expected values for analogous alkoxide complexes. The molar magnetic susceptibility (χ_m) is a measure of how much a material will become magnetized in an applied magnetic field.

CompoundFormulaMolar Magnetic Susceptibility (χ_m) at ~293 K (cm³/mol)Effective Magnetic Moment (μ_eff) (B.M.)
Titanium(III) BromideTiBr₃+660 x 10⁻⁶Value not reported
Titanium(III) ChlorideTiCl₃+1110 x 10⁻⁶Value not reported
Titanium(III) FluorideTiF₃+1300 x 10⁻⁶Value not reported
Dichlorido(cyclopentadienyl)titanium(III)CpTiCl₂Value not reported1.69 ± 0.05
Titanium(III) OxideTi₂O₃+132 x 10⁻⁶Value not reported

Table compiled from data in the CRC Handbook of Chemistry and Physics and a study on cyclopentadienyltitanium(III) derivatives.[5][6]

Titanium(III) propanolate, assuming a monomeric structure with minimal magnetic exchange between titanium centers, is expected to exhibit a room-temperature magnetic moment in the range of 1.6-1.8 B.M. The exact value of magnetic susceptibility would depend on its molecular weight and the precise magnetic moment.

Experimental Protocols

Due to the air- and moisture-sensitivity of Ti(III) compounds, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Synthesis of Titanium(III) Propanolate (Illustrative Protocol)

This protocol is a representative procedure based on common methods for synthesizing titanium alkoxides, starting from a Ti(III) precursor.

  • Precursor Synthesis: Prepare a reactive form of Titanium(III) chloride (TiCl₃). An active form can be synthesized by the reduction of TiCl₄ with hexamethyldisilane.[7]

  • Reaction Setup: In a glovebox, charge a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel with a suspension of anhydrous TiCl₃ (1 equivalent) in dry, degassed toluene.

  • Ligand Preparation: In a separate flask, prepare a solution of sodium propanolate (NaOPr) by reacting sodium metal (3 equivalents) with an excess of dry, degassed propanol. Remove the excess propanol under vacuum to yield a fine white powder. Dissolve the NaOPr (3 equivalents) in dry, degassed tetrahydrofuran (THF).

  • Alkoxide Synthesis: Add the NaOPr/THF solution dropwise to the stirred TiCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by a color change and the precipitation of sodium chloride (NaCl).

  • Isolation: Cool the reaction mixture to room temperature. The precipitated NaCl is removed by filtration or centrifugation under inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude Titanium(III) propanolate product. The product can be further purified by recrystallization from a suitable solvent like pentane or by vacuum sublimation.

G start Start (Inert Atmosphere) suspend Suspend TiCl₃ in dry Toluene start->suspend prepare Prepare NaOPr in dry THF start->prepare add Add NaOPr solution dropwise at 0°C suspend->add prepare->add reflux Warm to RT, then reflux for 12-18h add->reflux filter Filter to remove precipitated NaCl reflux->filter remove_solvent Remove solvent under vacuum filter->remove_solvent purify Purify product (e.g., recrystallization) remove_solvent->purify end Isolated Ti(OPr)₃ purify->end

Caption: Experimental workflow for the synthesis of Titanium(III) propanolate.

Magnetic Susceptibility Measurement by Gouy Method

The Gouy balance is a classical and accessible method for determining the magnetic susceptibility of powdered solid samples.[8][9]

  • Instrument Setup: Assemble the Gouy balance, which consists of an analytical balance and an electromagnet with a sufficient gap between its poles.[10]

  • Sample Preparation: Grind the solid Ti(III) propanolate sample into a fine, homogeneous powder inside a glovebox. Pack the powder uniformly into a cylindrical, flat-bottomed Gouy tube to a known height. Seal the tube to prevent air exposure.

  • Initial Measurement (Field Off): Suspend the sealed Gouy tube from the balance so that its bottom end is positioned in the center of the magnetic field, while the top is in a region of negligible field strength.[8] Record the apparent mass of the sample without the magnetic field applied (m_a).[9]

  • Second Measurement (Field On): Apply a strong, constant magnetic field (H). As a paramagnetic substance, the sample will be drawn into the field, causing an increase in its apparent mass. Record the new, stable mass reading (m_b).[9]

  • Data for Empty Tube: Repeat steps 3 and 4 with the empty, sealed Gouy tube to correct for the diamagnetism of the container.

  • Calculation: The volume susceptibility (κ) can be calculated from the apparent change in mass (m_b - m_a), the applied field strength (H), and the cross-sectional area of the sample (A). The molar susceptibility (χ_m) is then determined using the sample's density and molar mass.

G start Start pack_tube Pack sample into Gouy tube start->pack_tube weigh_off Suspend tube from balance Measure mass (Field OFF) Record m_a pack_tube->weigh_off weigh_on Turn ON electromagnet Measure mass (Field ON) Record m_b weigh_off->weigh_on calculate Calculate susceptibility from Δm = m_b - m_a weigh_on->calculate end End calculate->end

References

In-Depth Technical Guide: Titanium(3+) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 22378-84-3

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Titanium(3+) propanolate, a reactive organometallic compound with growing interest in materials science and catalysis. This document consolidates available data on its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a precursor in the sol-gel synthesis of titanium dioxide. Detailed experimental protocols and workflow diagrams are provided to support researchers in their practical applications of this compound.

Chemical Identity and Properties

This compound, also known by its IUPAC name propan-2-olate;titanium(3+), is an organotitanium compound where titanium exists in the +3 oxidation state.[1] This paramagnetic species is distinct from the more common and commercially available Titanium(IV) isopropoxide.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 22378-84-3
IUPAC Name propan-2-olate;titanium(3+)
Molecular Formula C₉H₂₁O₃Ti
Molecular Weight 225.13 g/mol
Canonical SMILES CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+3]
InChI Key KBHBDZQAQRNXRB-UHFFFAOYSA-N

Due to the compound's high reactivity and sensitivity, comprehensive physical property data is not as widely reported as for its Ti(IV) counterpart. The available information is summarized below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Data not readily available; Ti(III) compounds are typically colored.
Boiling Point 73 °C at 760 mmHg[2]
Flash Point 11.7 °C[2]
Solubility Soluble in organic solvents. Reacts with water.
Stability Sensitive to air and moisture.

Synthesis of this compound

The synthesis of titanium alkoxides, including the Ti(III) species, generally involves the reaction of a titanium halide precursor with an alcohol. For this compound, this involves the reaction of Titanium(III) chloride with isopropanol.

General Reaction

TiCl₃ + 3 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₃ + 3 HCl

Detailed Experimental Protocol

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Anhydrous isopropanol

  • Anhydrous non-polar solvent (e.g., toluene or hexane)

  • A base to act as an HCl scavenger (e.g., ammonia or a tertiary amine)

Procedure:

  • In a dry, three-necked flask equipped with a condenser, dropping funnel, and a gas inlet for inert gas, suspend Titanium(III) chloride in the anhydrous non-polar solvent.

  • Slowly add a stoichiometric amount of anhydrous isopropanol to the suspension while stirring.

  • To drive the reaction to completion and neutralize the generated HCl, a base is typically required. Anhydrous ammonia gas can be bubbled through the reaction mixture, or a tertiary amine can be added.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • Upon completion, the precipitated ammonium chloride (or amine hydrochloride) is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the this compound product.

Key Chemical Reactions and Mechanisms

This compound is a reactive compound, with its most significant reaction being hydrolysis. This reaction is the foundation of its use in the sol-gel process for producing titanium dioxide.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form titanium oxides and isopropanol. The initial step involves the substitution of propanolate ligands with hydroxyl groups.

Ti(OCH(CH₃)₂)₃ + 3 H₂O → Ti(OH)₃ + 3 (CH₃)₂CHOH

Subsequent condensation reactions between the hydroxylated titanium species lead to the formation of Ti-O-Ti bridges, eventually resulting in a three-dimensional network of titanium dioxide.

Sol-Gel Process

The sol-gel process is a versatile method for producing solid materials from small molecules. In the context of this compound, it involves the controlled hydrolysis and condensation of the precursor to form a colloidal suspension (sol) that is then gelled to form a solid network in a continuous liquid phase (gel).

The process can be summarized in the following steps:

  • Hydrolysis: The titanium alkoxide is mixed with water, often in the presence of an acid or base catalyst, to initiate the hydrolysis reaction.

  • Condensation: The resulting hydroxylated species undergo condensation to form oxo-bridges, leading to the formation of larger oligomeric and polymeric structures.

  • Gelation: As the condensation proceeds, the particles link together to form a network that spans the entire volume, resulting in the formation of a gel.

  • Aging: The gel is aged to allow for further cross-linking and strengthening of the network.

  • Drying: The solvent is removed from the gel to produce a solid material. The drying conditions can significantly influence the properties of the final product.

  • Calcination: The dried gel is often heat-treated (calcined) to remove any remaining organic residues and to induce crystallization of the titanium dioxide.

Applications

The primary application of this compound is as a precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1] TiO₂ has numerous applications due to its photocatalytic, electronic, and pigmentary properties.

  • Catalysis: this compound can be used as a catalyst in various organic reactions.[1]

  • Materials Science: It serves as a precursor for producing titanium dioxide nanoparticles, which are utilized in coatings, pigments, and photocatalysts.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow TiCl3 Titanium(III) Chloride (TiCl₃) Reaction Reaction Vessel (Inert Atmosphere) TiCl3->Reaction Isopropanol Isopropanol ((CH₃)₂CHOH) Isopropanol->Reaction Base Base (e.g., NH₃) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Byproduct Salt Byproduct (e.g., NH₄Cl) Filtration->Byproduct Solid Product This compound (Ti{OCH(CH₃)₂}₃) Evaporation->Product

Caption: General workflow for the synthesis of this compound.

Sol-Gel Process Workflow

The diagram below outlines the key stages of the sol-gel process using this compound as a precursor.

Sol_Gel_Workflow cluster_solution Solution Phase cluster_solid Solid Phase Precursor This compound Hydrolysis Hydrolysis Precursor->Hydrolysis Water Water (H₂O) Water->Hydrolysis Catalyst Catalyst (Acid/Base) Catalyst->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Sol Formation (Colloidal Suspension) Condensation->Sol Gelation Gelation Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination TiO2 Titanium Dioxide (TiO₂) Nanomaterial Calcination->TiO2

Caption: Workflow of the sol-gel process for TiO₂ synthesis.

Safety and Handling

This compound is expected to be a flammable and moisture-sensitive compound. It should be handled under an inert atmosphere, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its reaction with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable precursor in materials science, particularly for the synthesis of titanium dioxide nanomaterials via the sol-gel method. Its distinct properties, stemming from the +3 oxidation state of titanium, offer different reactivity compared to its Ti(IV) analog. While detailed physical and chemical data are sparse, this guide provides a foundational understanding for researchers working with this compound. Further research into the specific properties and reaction kinetics of this compound is warranted to fully exploit its potential in various applications.

References

Physical and chemical properties of Titanium(3+) propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers Titanium(IV) alkoxides. However, detailed experimental data specifically for Titanium(III) propanolate is scarce. This guide compiles available information and draws analogies from closely related Titanium(III) compounds to provide a comprehensive overview.

Introduction

Titanium(III) propanolate, also known as titanium isopropoxide or Ti(O-i-Pr)₃, is an organometallic compound where titanium exists in the +3 oxidation state. This trivalent state confers unique chemical properties, particularly its reducing nature and paramagnetic character, making it a compound of interest in various fields of chemical synthesis and materials science. Unlike its more common and stable Titanium(IV) counterpart, Ti(O-i-Pr)₄, the Ti(III) species is a potent reducing agent and is highly sensitive to air and moisture. This guide provides a detailed account of its known and inferred physical and chemical properties, experimental protocols for its synthesis and characterization, and potential applications, with a focus on its catalytic activity.

Physical and Chemical Properties

Due to the limited availability of specific experimental data for Titanium(III) propanolate, the following table summarizes its basic identifiers and includes expected properties based on the behavior of similar Titanium(III) alkoxides.

PropertyValue/DescriptionSource/Rationale
Chemical Formula C₉H₂₁O₃Ti[1]
Molecular Weight 225.13 g/mol [1]
CAS Number 22378-84-3[1]
Appearance Expected to be a colored (likely blue or violet) solid or solution. Ti(III) compounds are typically colored due to d-d electronic transitions.Inferred from other Ti(III) compounds.
Melting Point Not available. Expected to be a low-melting solid.
Boiling Point A boiling point of 73 °C at 760 mmHg has been reported for a substance with this CAS number, though this may refer to a related compound or require further verification.[2]
Solubility Expected to be soluble in anhydrous non-protic organic solvents like THF, toluene, and hexane. Insoluble in water.Inferred from the properties of other metal alkoxides.
Stability Highly sensitive to air and moisture. It is readily oxidized to Ti(IV) species. Should be handled under an inert atmosphere (e.g., argon or nitrogen).General property of Ti(III) compounds.
Reactivity Strong reducing agent. Readily undergoes hydrolysis in the presence of water to form titanium oxides and isopropanol.[1][1]

Chemical Reactivity and Handling

Titanium(III) propanolate is a highly reactive compound primarily due to the low oxidation state of the titanium atom.

Oxidation: The most significant chemical property is its propensity for oxidation. Exposure to air (oxygen) will rapidly and irreversibly convert it to the more stable Titanium(IV) species. This necessitates handling in a glovebox or using Schlenk line techniques.

Hydrolysis: Like most metal alkoxides, it is extremely sensitive to moisture. It reacts vigorously with water in a hydrolysis reaction to produce titanium oxides and isopropanol.[1] The reaction can be generalized as:

2 Ti(O-i-Pr)₃ + 3 H₂O → Ti₂O₃ + 6 i-PrOH

Further oxidation may lead to the formation of TiO₂.

Ligand Exchange: The propanolate ligands can be exchanged with other alcohols or ligands, providing a route to synthesize other Titanium(III) derivatives.

Experimental Protocols

Synthesis of Titanium(III) Propanolate

The synthesis of Titanium(III) propanolate typically involves the reduction of a Titanium(IV) precursor or the reaction of a Titanium(III) halide with a propanolate source.

Method 1: Reduction of Titanium(IV) Isopropoxide

A common method for preparing Ti(III) alkoxides is the reduction of the corresponding Ti(IV) alkoxide.

  • Reactants: Titanium(IV) isopropoxide, a suitable reducing agent (e.g., sodium naphthalenide, or an electrochemical method).

  • Solvent: Anhydrous, deoxygenated tetrahydrofuran (THF) or a similar etheral solvent.

  • Procedure (Illustrative):

    • Under an inert atmosphere, dissolve Titanium(IV) isopropoxide in dry THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a stoichiometric amount of the reducing agent solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours. The color of the solution should change, indicating the formation of the Ti(III) species.

    • The product can be used in situ or isolated by removal of the solvent under vacuum, followed by purification if necessary.

Method 2: From Titanium(III) Chloride

Alternatively, it can be synthesized from a Titanium(III) halide.

  • Reactants: Titanium(III) chloride (TiCl₃), sodium isopropoxide (NaO-i-Pr).

  • Solvent: Anhydrous, deoxygenated THF or a hydrocarbon solvent.

  • Procedure (Illustrative):

    • Under an inert atmosphere, suspend TiCl₃ in dry THF.

    • Slowly add a solution or suspension of three equivalents of sodium isopropoxide in THF.

    • Stir the reaction mixture at room temperature for several hours.

    • The formation of a precipitate (NaCl) will be observed.

    • Filter the reaction mixture to remove the salt.

    • The filtrate contains the Titanium(III) propanolate, which can be isolated by removing the solvent.

Characterization

Given its paramagnetic nature, characterization would rely on techniques sensitive to unpaired electrons.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method to confirm the presence and study the electronic environment of the Ti(III) center.

  • UV-Vis Spectroscopy: The d-d electronic transitions of the Ti(III) ion should give rise to characteristic absorption bands in the visible region, resulting in a colored solution.

  • Magnetic Susceptibility Measurements: These measurements can confirm the presence of the d¹ Ti(III) center.

  • Infrared (IR) Spectroscopy: To confirm the presence of the isopropoxide ligands.

  • X-ray Crystallography: For determining the solid-state structure, if suitable crystals can be obtained.

Applications in Research and Development

While specific applications of Titanium(III) propanolate are not widely documented, its chemical properties suggest its utility in several areas, particularly as a catalyst. Titanium(III) species are known to be effective catalysts in a variety of organic transformations.

Catalysis

Titanium(III) complexes are known to catalyze a range of reactions, often involving single-electron transfer steps. The propanolate derivative would be expected to participate in similar catalytic cycles.

  • Reductive Coupling Reactions: Ti(III) reagents are well-known for their use in reductive coupling reactions, such as the McMurry reaction.

  • Polymerization: Ziegler-Natta catalysts, which are used in the production of polyolefins, often involve titanium in lower oxidation states.

  • Asymmetric Synthesis: Chiral Ti(III) complexes have been explored as catalysts for enantioselective transformations.

The following diagram illustrates a general catalytic cycle involving a Ti(III)/Ti(IV) redox couple, which could be applicable to reactions catalyzed by Titanium(III) propanolate.

Catalytic_Cycle Ti(III)-OR Ti(III)-OR Substrate_Complex Substrate Coordination Ti(III)-OR->Substrate_Complex + Substrate Radical_Intermediate Single Electron Transfer (SET) Substrate_Complex->Radical_Intermediate SET Product_Release Product Formation & Release Radical_Intermediate->Product_Release Ti(IV)=O Ti(IV)=O Product_Release->Ti(IV)=O + Product Ti(IV)=O->Ti(III)-OR Reduction Reducing_Agent Reducing Agent Reducing_Agent->Ti(IV)=O

Caption: A general catalytic cycle for a Ti(III)/Ti(IV) redox process.

Drug Development

The use of titanium compounds in medicine is an emerging field, primarily focused on the anticancer properties of certain titanium complexes. While there is no specific research on Titanium(III) propanolate in drug development, the general interest in titanium-based drugs stems from their potential to overcome resistance to platinum-based chemotherapeutics. The reactivity of Ti(III) compounds could be harnessed for pro-drug activation strategies, where the compound is administered in an inactive form and activated under specific physiological conditions. However, the high reactivity and instability of simple alkoxides like Titanium(III) propanolate would likely require significant ligand design to be viable for pharmaceutical applications.

Safety and Handling

Titanium(III) propanolate is expected to be a pyrophoric and water-reactive substance.

  • Handling: All manipulations should be carried out under an inert atmosphere of argon or nitrogen in a glovebox or using a Schlenk line.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves should be worn.

  • Fire: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT use water, carbon dioxide, or halogenated extinguishing agents.

Conclusion

Titanium(III) propanolate is a reactive organometallic compound with potential applications in catalysis and materials science. Its utility is derived from the reducing power of the Ti(III) center. However, this reactivity also makes it challenging to handle and study, which likely contributes to the limited amount of detailed information available in the scientific literature. Further research into the synthesis, characterization, and reactivity of this and similar Ti(III) alkoxides could unveil new and valuable chemical transformations. For researchers in drug development, while this specific compound may not be directly applicable, the fundamental chemistry of Ti(III) could inspire the design of novel titanium-based therapeutic agents.

References

Navigating the Solubility of Titanium(III) Propanolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) propanolate, with the chemical formula Ti(OCH(CH₃)₂)₃, is an organometallic compound that holds potential in various fields, including catalysis and materials science. As with many titanium(III) alkoxides, it is expected to be highly reactive, particularly sensitive to air and moisture. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the expected solubility of Titanium(III) propanolate and outlines detailed experimental protocols for its determination. It is important to note that specific experimental data for Titanium(III) propanolate is scarce in publicly available literature. Therefore, this guide is based on the general principles of metal alkoxide chemistry and best practices for handling air-sensitive compounds.

Predicted Solubility of Titanium(III) Propanolate

Due to the limited specific data on Titanium(III) propanolate, the following table summarizes the expected qualitative solubility in a range of common organic solvents. This is based on the general behavior of other metal alkoxides.[1][2] Titanium alkoxides are generally soluble in non-polar organic solvents and the corresponding alcohol.[3] However, their solubility can be influenced by factors such as oligomerization in solution.[4]

Solvent ClassSolvent ExampleExpected SolubilityRationale & Remarks
Alcohols IsopropanolSolubleCommon solvent for synthesis and generally compatible. May participate in alcohol exchange reactions.
EthanolLikely SolubleSmaller alkyl chain may lead to good solubility.
Ethers Tetrahydrofuran (THF)SolubleGood coordinating solvent, often used for reactions with metal alkoxides.
Diethyl EtherLikely SolubleCommon aprotic solvent for organometallic compounds.
Hydrocarbons TolueneSolubleAromatic solvent, generally good for non-polar to moderately polar compounds.
HexaneLikely SolubleNon-polar solvent, solubility may be lower compared to more coordinating solvents.
Chlorinated DichloromethaneLikely SolublePolar aprotic solvent, should be rigorously dried before use.
ChloroformLikely SolubleSimilar to dichloromethane, ensure anhydrous conditions.[1]
Polar Aprotic AcetonitrileSparingly SolubleHigher polarity may lead to lower solubility for the non-polar alkoxide.
Dimethyl Sulfoxide (DMSO)Likely Insoluble/ReactiveHigh polarity and potential for reaction with the titanium center.

Experimental Protocol for Solubility Determination

The determination of solubility for an air- and moisture-sensitive compound like Titanium(III) propanolate requires rigorous anhydrous and anaerobic techniques. The following is a generalized protocol based on the isothermal shake-flask method.[5]

1. Materials and Reagents:

  • Titanium(III) propanolate (synthesized and purified under inert atmosphere)

  • Anhydrous organic solvents (distilled and stored over molecular sieves or other appropriate drying agents)

  • Inert gas (Argon or Nitrogen, >99.999% purity)

  • Schlenk flasks or vials with septa

  • Gas-tight syringes and cannulas

  • Thermostatted shaker or incubator

  • Inert atmosphere glovebox

  • Analytical balance (located inside the glovebox if possible)

  • Centrifuge with sealed rotors

  • UV-Vis or ICP-OES spectrometer for concentration determination

2. Procedure:

  • Preparation of Saturated Solutions:

    • Inside a glovebox, accurately weigh an excess amount of Titanium(III) propanolate into several Schlenk flasks.

    • Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to each flask.

    • Seal the flasks and remove them from the glovebox.

  • Equilibration:

    • Place the flasks in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. Constant agitation is crucial.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed in the thermostat for several hours to allow the excess solid to settle.

    • Alternatively, for finer suspensions, transfer the flasks to a centrifuge with sealed rotors and centrifuge at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

    • Immediately transfer the aliquot to a pre-weighed, sealed vial containing a known volume of a suitable quenching solution (e.g., dilute acid) to prevent precipitation upon exposure to air.

    • Determine the weight of the transferred saturated solution.

    • Analyze the concentration of titanium in the quenched solution using a calibrated analytical technique such as ICP-OES or UV-Vis spectroscopy (if a suitable chromophore is present or can be formed).

  • Calculation of Solubility:

    • The solubility can be expressed in various units (e.g., g/100 mL, mol/L) based on the measured concentration and the density of the solvent at the experimental temperature.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in working with titanium alkoxides, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key application pathway.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Anhydrous Solvent add_solvent Add Solvent to Ti(O-i-Pr)3 prep_solvent->add_solvent weigh_ti Weigh Ti(O-i-Pr)3 weigh_ti->add_solvent shake Thermostatted Shaking (24-72h) add_solvent->shake settle Settle or Centrifuge shake->settle sample Sample Supernatant settle->sample quench Quench & Dilute sample->quench measure Measure Concentration (e.g., ICP-OES) quench->measure calculate Calculate Solubility measure->calculate

Caption: Experimental workflow for determining the solubility of air-sensitive compounds.

sol_gel_process start Ti(OR)n (in alcohol) hydrolysis Hydrolysis (+ H2O) start->hydrolysis condensation Condensation (- H2O, - ROH) hydrolysis->condensation sol Sol (Colloidal Suspension) condensation->sol Polycondensation gelation Gelation sol->gelation gel Gel (3D Network) gelation->gel drying Drying gel->drying final_material TiO2 Material (e.g., Xerogel, Aerogel) drying->final_material

References

In-Depth Technical Guide: Thermogravimetric Analysis of Titanium(III) Propanolate and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal decomposition of titanium(III) propanolate, a compound of interest in various chemical synthesis and materials science applications. Due to the limited availability of direct thermogravimetric analysis (TGA) data for titanium(III) propanolate, this document presents a comprehensive analysis of a close and well-characterized structural analogue: cis-dichlorotetrakis(2-propanol)titanium(III) chloride, cis-[TiCl2(2-C3H7OH)4]Cl. The thermal behavior of this complex provides valuable insights into the expected decomposition pathways of titanium(III) alkoxides. This guide includes detailed experimental protocols for the synthesis of titanium(III) alkoxides and for performing thermogravimetric analysis on air-sensitive compounds. Quantitative data from the TGA of the analogue is presented in tabular format, and the proposed decomposition mechanism is visualized using a signaling pathway diagram.

Introduction

Titanium(III) alkoxides are organometallic compounds that serve as precursors in the synthesis of various titanium-containing materials and as catalysts in organic reactions. Their thermal stability and decomposition characteristics are critical parameters for these applications, directly influencing the properties of the resulting materials and the efficiency of catalytic processes. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal stability of such compounds, providing quantitative information on mass loss as a function of temperature. This guide focuses on the thermal decomposition of titanium(III) propanolate, leveraging data from a closely related analogue to elucidate its thermal behavior.

Synthesis of Titanium(III) Alkoxides

The synthesis of titanium(III) alkoxides requires anhydrous and anaerobic conditions due to the high sensitivity of titanium(III) compounds to oxidation and hydrolysis. A general method for the preparation of titanium(III) alkoxides involves the alcoholysis of a titanium(III) halide precursor in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of Titanium(III) Isopropoxide

This protocol describes a representative method for the synthesis of titanium(III) isopropoxide.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Anhydrous isopropanol

  • Anhydrous triethylamine (or another suitable non-coordinating base)

  • Anhydrous hexane or toluene (solvent)

  • Schlenk line apparatus

  • Dry glassware

Procedure:

  • All glassware is dried in an oven at 120°C overnight and assembled hot under a flow of inert gas (argon or nitrogen) using a Schlenk line.

  • Titanium(III) chloride is suspended in anhydrous hexane or toluene in a Schlenk flask.

  • A solution of anhydrous isopropanol (3 equivalents) and anhydrous triethylamine (3 equivalents) in the same solvent is prepared in a separate Schlenk flask.

  • The isopropanol/triethylamine solution is added dropwise to the stirred suspension of TiCl₃ at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting precipitate of triethylammonium chloride is removed by filtration under inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the titanium(III) isopropoxide product.

Thermogravimetric Analysis (TGA)

The TGA of air-sensitive compounds like titanium(III) propanolate must be performed under an inert atmosphere to prevent oxidation.

Experimental Protocol: TGA of an Air-Sensitive Compound

Instrumentation:

  • Thermogravimetric analyzer equipped with a high-purity inert gas supply (e.g., nitrogen or argon).

Procedure:

  • The TGA instrument is purged with the inert gas to ensure an oxygen-free atmosphere.

  • A small amount of the sample (typically 5-10 mg) is loaded into a TGA pan inside a glovebox or under a continuous flow of inert gas.

  • The sample pan is quickly transferred to the TGA furnace.

  • The furnace is sealed and purged with the inert gas for a sufficient time to remove any residual air.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • The mass of the sample is recorded as a function of temperature.

TGA Data for a Titanium(III) Propanolate Analogue

Table 1: Thermogravimetric Analysis Data for cis-[TiCl₂(2-C₃H₇OH)₄]Cl

Temperature Range (°C)Mass Loss (%)Evolved SpeciesIntermediate/Final Product
60 - 25058.02-propanol, HClTiCl₁.₃₄(O-i-Pr)₁.₆₆
250 - 50014.5Methane, Carbon dioxideTiCl₁.₃₄O₀.₈₃

Thermal Decomposition Pathway

The thermal decomposition of cis-[TiCl₂(2-C₃H₇OH)₄]Cl proceeds in two main steps in an inert atmosphere[1].

  • Initial Decomposition: In the first step, a simultaneous loss of coordinated 2-propanol and hydrogen chloride occurs. This is accompanied by the formation of alkoxide groups through the reaction of liberated alcohol with coordinated chloride ions. This leads to the formation of a polynuclear chloroalkoxotitanium(III) intermediate.

  • Secondary Decomposition: The second stage involves the decomposition of the organic alkoxide groups, leading to the evolution of methane and carbon dioxide and the formation of a final solid residue.

Visualization of the Decomposition Pathway

DecompositionPathway start cis-[TiCl₂(2-C₃H₇OH)₄]Cl intermediate TiCl₁.₃₄(O-i-Pr)₁.₆₆ start->intermediate 60-250°C (-2-propanol, -HCl) final TiCl₁.₃₄O₀.₈₃ intermediate->final 250-500°C (-CH₄, -CO₂)

Caption: Proposed thermal decomposition pathway of cis-[TiCl₂(2-C₃H₇OH)₄]Cl.

Experimental Workflow

The overall process from synthesis to analysis follows a logical sequence to ensure the integrity of the air-sensitive compound.

ExperimentalWorkflow synthesis Synthesis of Ti(III) Alkoxide (Schlenk Line) handling Inert Atmosphere Handling (Glovebox) synthesis->handling tga Thermogravimetric Analysis (Inert Gas Purge) handling->tga analysis Data Analysis tga->analysis

Caption: Experimental workflow for the analysis of air-sensitive titanium(III) propanolate.

Conclusion

This technical guide has provided a comprehensive overview of the thermogravimetric analysis of titanium(III) propanolate, addressed through the detailed examination of a close structural analogue, cis-[TiCl₂(2-C₃H₇OH)₄]Cl. The provided data and decomposition pathway offer valuable insights for researchers and professionals working with titanium(III) alkoxides. The detailed experimental protocols for synthesis and TGA of air-sensitive compounds serve as a practical resource for ensuring experimental success and data reliability. Future work should aim to isolate and perform TGA on pure titanium(III) propanolate to further validate and refine the understanding of its thermal decomposition.

References

Discovery and history of Titanium(3+) propanolate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Titanium(III) Propanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(III) propanolate, Ti(OPr)₃, represents a niche yet potentially valuable compound in chemical synthesis, particularly in contexts requiring single-electron transfer reagents. Unlike its well-documented Titanium(IV) counterpart, Titanium(IV) propanolate (commonly known as titanium isopropoxide), the synthesis and history of the Ti(III) species are not extensively reported in the scientific literature. This guide provides a comprehensive overview of the current understanding of Titanium(III) propanolate, including its historical context, proposed synthetic methodologies, and characterization challenges. Drawing parallels from the broader field of titanium alkoxide chemistry, this document offers detailed experimental protocols for the synthesis of related Ti(IV) precursors and outlines potential reductive pathways to access the desired Ti(III) state. The inherent instability of many Ti(III) compounds necessitates a focus on in-situ generation and characterization, for which this guide provides a theoretical framework and practical considerations.

Introduction: The Elusive Nature of Titanium(III) Propanolate

The discovery of titanium dates back to 1791 by the clergyman and amateur geologist William Gregor.[1][2][3][4] However, the exploration of its organometallic compounds, particularly titanium alkoxides, began much later. While Titanium(IV) isopropoxide was first reported in the 1950s and has since become a cornerstone in organic synthesis and materials science, the history of Titanium(III) propanolate is markedly less clear.[5]

A thorough review of the scientific literature reveals a conspicuous absence of dedicated studies on the isolation and characterization of Titanium(III) propanolate. This suggests that the compound is likely highly reactive and unstable, readily oxidizing to the more stable Ti(IV) state. Therefore, its study has been largely confined to its role as a transient intermediate in various chemical reactions. The majority of research in titanium alkoxide chemistry has centered on the robust and commercially available Ti(IV) species.[6]

This guide aims to consolidate the fragmented and inferred knowledge surrounding Titanium(III) propanolate. By examining the established chemistry of Ti(IV) alkoxides and the general principles of Ti(III) synthesis, we can propose viable routes for the preparation and utilization of this reactive species.

Proposed Synthetic Pathways to Titanium(III) Propanolate

Given the lack of direct synthetic reports, the generation of Titanium(III) propanolate is best approached through the reduction of a suitable Titanium(IV) precursor. The most logical and readily available precursor is Titanium(IV) isopropoxide, Ti(O-i-Pr)₄. The general strategy involves a single-electron reduction of the central titanium atom.

Chemical Reduction

A common method for generating Ti(III) species is the chemical reduction of Ti(IV) compounds. Various reducing agents have been employed for other titanium systems and can be adapted for the synthesis of Titanium(III) propanolate.

Table 1: Potential Chemical Reducing Agents for Ti(IV) Propanolate

Reducing AgentSolventProposed ReactionKey Considerations
Zinc dustTetrahydrofuran (THF)Ti(O-i-Pr)₄ + Zn → Ti(O-i-Pr)₃ + Zn(O-i-Pr)Heterogeneous reaction, requires activation of Zn.
Potassium graphite (KC₈)HexaneTi(O-i-Pr)₄ + KC₈ → Ti(O-i-Pr)₃ + KCl + 8CStrong reducing agent, requires inert atmosphere.[7]
Organosilicon compoundsAprotic solventsTi(O-i-Pr)₄ + R₃SiH → Ti(O-i-Pr)₃ + ...Homogeneous reaction, milder conditions.[5]
Electrochemical Reduction

Electrochemical methods offer a clean and controllable way to generate Ti(III) species.[5] The reduction of Ti(IV) sulfate solutions is a known process, and similar principles can be applied to non-aqueous solutions of Titanium(IV) propanolate.[8]

Table 2: Electrochemical Reduction Parameters

ParameterRecommended ValueNotes
Cathode MaterialPlatinum, Glassy CarbonInert under reductive conditions.
Anode MaterialPlatinum, GraphiteSeparated from the cathode by a diaphragm.
ElectrolyteSupporting electrolyte (e.g., Bu₄NBF₄) in dry THF or acetonitrileTo ensure conductivity.
PotentialDetermined by cyclic voltammetryShould correspond to the Ti(IV)/Ti(III) redox couple.
Photochemical Reduction

Visible light-promoted reduction of Ti(IV) compounds has emerged as a powerful synthetic tool.[1] This method often involves the use of a photosensitizer or direct photoexcitation of the titanium complex to facilitate electron transfer from a mild reducing agent.

Experimental Protocols

While a direct, validated protocol for the synthesis of stable Titanium(III) propanolate is not available, the following sections provide detailed methodologies for the preparation of the essential Ti(IV) precursor and a general procedure for its in-situ reduction.

Synthesis of Titanium(IV) Isopropoxide (Precursor)

The primary industrial synthesis of Titanium(IV) isopropoxide involves the reaction of titanium tetrachloride with isopropanol.[9]

Reaction: TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl[9]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous isopropanol

  • Anhydrous benzene or toluene

  • Ammonia gas or a tertiary amine (e.g., triethylamine)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a gas inlet, a solution of titanium tetrachloride in anhydrous benzene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled in an ice bath.

  • A stoichiometric amount of anhydrous isopropanol is added dropwise with vigorous stirring.

  • To neutralize the evolved hydrogen chloride, anhydrous ammonia gas is bubbled through the reaction mixture, or a tertiary amine is added. This precipitates ammonium chloride.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The precipitated ammonium chloride is removed by filtration under an inert atmosphere.

  • The solvent and any excess isopropanol are removed by distillation.

  • The resulting Titanium(IV) isopropoxide is then purified by vacuum distillation.

Table 3: Physical and Chemical Properties of Titanium(IV) Isopropoxide

PropertyValue
Chemical FormulaC₁₂H₂₈O₄Ti
Molar Mass284.22 g/mol
AppearanceColorless to light-yellow liquid
Density0.96 g/cm³
Melting Point17 °C
Boiling Point232 °C
SolubilitySoluble in ethanol, ether, benzene, chloroform. Reacts with water.
Proposed In-Situ Generation of Titanium(III) Propanolate via Chemical Reduction

This protocol describes a general method for the in-situ generation of Titanium(III) propanolate for use in subsequent reactions.

Materials:

  • Titanium(IV) isopropoxide

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • All glassware is oven-dried and cooled under an inert atmosphere.

  • In a Schlenk flask, a solution of Titanium(IV) isopropoxide in anhydrous THF is prepared.

  • An excess of activated zinc dust is added to the solution.

  • The mixture is stirred at room temperature. The progress of the reduction can often be monitored by a color change of the solution, typically to a dark brown or blue-green, characteristic of Ti(III) species.

  • The resulting solution/suspension containing Titanium(III) propanolate can be used directly for subsequent reactions.

Characterization of Titanium(III) Propanolate

The inherent instability of Titanium(III) propanolate makes its isolation and characterization challenging. In-situ spectroscopic techniques are therefore crucial.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d¹ metal center, Ti(III) is paramagnetic and should exhibit a characteristic EPR signal. This technique is highly sensitive and can provide information about the electronic structure of the Ti(III) center.[10]

  • UV-Vis Spectroscopy: Ti(III) complexes are typically colored and exhibit d-d electronic transitions in the visible region of the spectrum.

  • Cyclic Voltammetry: This electrochemical technique can be used to determine the redox potential of the Ti(IV)/Ti(III) couple and to study the stability of the generated Ti(III) species.

Logical and Workflow Diagrams

Diagram 1: Synthetic Pathway from Precursor to Product

Synthesis_Pathway TiCl4 Titanium Tetrachloride Ti_IV_prop Titanium(IV) Propanolate TiCl4->Ti_IV_prop Isopropanol Isopropanol Isopropanol->Ti_IV_prop Ti_III_prop Titanium(III) Propanolate Ti_IV_prop->Ti_III_prop Reduction Reducing_Agent Reducing Agent (e.g., Zn, KC8, e-) Reducing_Agent->Ti_III_prop

Caption: General synthetic route to Titanium(III) propanolate.

Diagram 2: Experimental Workflow for In-Situ Generation and Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inert_Atmosphere Establish Inert Atmosphere Prepare_Ti_IV_sol Prepare Ti(IV) Propanolate Solution Inert_Atmosphere->Prepare_Ti_IV_sol Add_Reductant Add Reducing Agent Prepare_Ti_IV_sol->Add_Reductant Monitor_Reduction Monitor Reduction (Color Change) Add_Reductant->Monitor_Reduction Add_Substrate Add Substrate for Reaction Monitor_Reduction->Add_Substrate Reaction_Prog Monitor Reaction Progress Add_Substrate->Reaction_Prog Workup Aqueous Workup / Quenching Reaction_Prog->Workup Purification Product Purification Workup->Purification Characterization Product Characterization Purification->Characterization

References

Methodological & Application

Application Notes and Protocols: Titanium(III) Propanolate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) alkoxides, including Titanium(III) propanolate and its close analogue Titanium(III) isopropoxide, are emerging as versatile catalysts and initiators in various polymerization reactions. The trivalent state of titanium (Ti(III)) imparts unique electronic properties, leading to distinct catalytic activities compared to the more common Titanium(IV) species. This document provides an overview of the applications of Titanium(III) propanolate in polymer chemistry, with a focus on ring-opening polymerization (ROP) and controlled radical polymerization. Due to the limited direct literature on Titanium(III) propanolate, information on the closely related and well-studied Titanium(III) isopropoxide is used as a proxy to illustrate the principles and potential applications.

Applications in Ring-Opening Polymerization (ROP)

Titanium(III) alkoxides are effective catalysts for the ring-opening polymerization of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). These polymers have significant applications in the biomedical field for drug delivery systems, surgical sutures, and tissue engineering scaffolds.

The catalytic activity of titanium alkoxides in ROP is well-established, with the polymerization proceeding through a coordination-insertion mechanism. The alkoxide group on the titanium center can act as the initiator for the polymerization. While much of the literature focuses on Ti(IV) catalysts, Ti(III) species are also active and can influence the stereochemistry of the resulting polymer.

Key Features:

  • High Catalytic Activity: Titanium(III) alkoxides can efficiently polymerize cyclic esters under mild conditions.

  • Controlled Polymerization: In some systems, these catalysts exhibit characteristics of living polymerization, allowing for control over the polymer's molecular weight and a narrow molecular weight distribution.

  • Stereoselectivity: The ligand environment around the titanium center can influence the tacticity of the resulting polymer, which is crucial for its physical and degradation properties.

Quantitative Data Summary

The following table summarizes representative data for the ring-opening polymerization of lactide and ε-caprolactone using titanium alkoxide catalysts. Note that specific data for Titanium(III) propanolate is scarce; therefore, data for related titanium isopropoxide systems are presented to illustrate typical performance.

Catalyst SystemMonomerMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
TiCl(O-i-Pr)3rac-Lactide1007024>9515,0001.25N/A
Ti(O-i-Pr)4L-Lactide20013049825,0001.40N/A
Ti(OR)2X2 typeε-CL100258-2460-1004,800-10,9001.45-2.28[1]

Data is representative and compiled from various sources on titanium alkoxide catalysis. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Experimental Protocols

Protocol 2.1: Synthesis of Titanium(IV) Isopropoxide (Precursor)

Titanium(III) propanolate is typically prepared by the reduction of its Titanium(IV) counterpart. The synthesis of the Ti(IV) precursor is a crucial first step.

Materials:

  • Titanium tetrachloride (TiCl4)

  • Anhydrous isopropanol

  • Anhydrous benzene or toluene (solvent)

  • Ammonia gas (NH3) or a suitable amine base

  • Schlenk line and inert atmosphere (Nitrogen or Argon) glassware

Procedure:

  • Under an inert atmosphere, dissolve TiCl4 in the anhydrous solvent in a Schlenk flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a stoichiometric amount of anhydrous isopropanol (4 equivalents) to the stirred TiCl4 solution. The reaction is exothermic and will produce HCl gas.

  • To neutralize the HCl and drive the reaction to completion, bubble anhydrous ammonia gas through the solution or add a suitable anhydrous amine base. This will precipitate ammonium chloride (NH4Cl).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the mixture under inert atmosphere to remove the NH4Cl precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield Titanium(IV) isopropoxide as a colorless to pale-yellow liquid.

Protocol 2.2: In-situ Reduction and Ring-Opening Polymerization of Lactide

This protocol describes a general procedure for the in-situ generation of a Ti(III) active species from a Ti(IV) precursor for the polymerization of lactide.

Materials:

  • Titanium(IV) isopropoxide

  • A suitable reducing agent (e.g., n-butyllithium or a Grignard reagent)

  • Anhydrous toluene

  • Lactide (recrystallized and dried)

  • Schlenk line and inert atmosphere glassware

Procedure:

  • Under an inert atmosphere, dissolve Titanium(IV) isopropoxide in anhydrous toluene in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add one equivalent of the reducing agent to the titanium solution. A color change is typically observed, indicating the reduction of Ti(IV) to Ti(III). The solution should be stirred at this temperature for a defined period (e.g., 30 minutes).

  • In a separate Schlenk flask, dissolve the desired amount of lactide in anhydrous toluene.

  • Transfer the lactide solution via cannula to the freshly prepared Ti(III) catalyst solution.

  • Allow the reaction mixture to warm to the desired polymerization temperature (e.g., 70 °C) and stir for the specified time.

  • Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity using gel permeation chromatography (GPC).

Applications in Controlled Radical Polymerization

Titanium(III) complexes can also mediate controlled radical polymerization of monomers like methacrylates. In these systems, the Ti(III)/Ti(IV) redox couple can reversibly activate and deactivate the growing polymer chains, leading to a controlled polymerization process. This is analogous to Atom Transfer Radical Polymerization (ATRP).

Key Features:

  • Control over Polymer Architecture: Enables the synthesis of polymers with predetermined molecular weights and narrow distributions.

  • Versatility: Can be applied to a range of functional monomers.

  • Reduced Termination: The reversible deactivation minimizes termination reactions that are common in conventional free radical polymerization.

Protocol 3.1: Controlled Radical Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a general procedure for a Ti(III)-mediated controlled radical polymerization of MMA.

Materials:

  • A suitable Ti(III) precursor (e.g., Cp2TiCl, which can be reduced in situ or used as a Ti(III) source)

  • Methyl methacrylate (MMA, inhibitor removed)

  • An alkyl halide initiator (e.g., ethyl α-bromoisobutyrate)

  • Anhydrous toluene or another suitable solvent

  • Schlenk line and inert atmosphere glassware

Procedure:

  • Under an inert atmosphere, add the Ti(III) precursor and solvent to a Schlenk flask.

  • Add the MMA monomer and the alkyl halide initiator to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (by ¹H NMR or gravimetry) and polymer molecular weight (by GPC).

  • After the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization by oxidizing the Ti(III) catalyst.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent like methanol or hexane.

  • Filter, wash, and dry the polymer as described in Protocol 2.2.

Visualizations

Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of polylactide using a Titanium(III) propanolate catalyst.

ROP_Workflow cluster_synthesis Catalyst Preparation cluster_polymerization Polymerization cluster_purification Purification Ti_IV Ti(IV) Propanolate Ti_III Ti(III) Propanolate (Active Catalyst) Ti_IV->Ti_III Reduction Reducer Reducing Agent Reducer->Ti_III Polymerization Polymerization (Coordination-Insertion) Ti_III->Polymerization Monomer Lactide Monomer Monomer->Polymerization Polymer Polylactide (PLA) Polymerization->Polymer Quench Quenching Polymer->Quench Precipitation Precipitation Quench->Precipitation Purified_Polymer Purified PLA Precipitation->Purified_Polymer

Caption: Workflow for Ti(III) propanolate catalyzed ROP of lactide.

Coordination-Insertion Mechanism

This diagram shows a simplified coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a Titanium(III) alkoxide.

Coordination_Insertion Catalyst Ti(III)-OR (Propanolate) Coordination Coordination of Monomer to Ti(III) Center Catalyst->Coordination Monomer Cyclic Ester (Lactide) Monomer->Coordination Insertion Nucleophilic Attack by Alkoxide & Ring-Opening Coordination->Insertion Intramolecular Propagation Propagating Polymer Chain with new Ti(III)-alkoxide end Insertion->Propagation Chain_Growth Further Monomer Addition Propagation->Chain_Growth

Caption: Simplified coordination-insertion mechanism for ROP.

Controlled Radical Polymerization Logical Relationship

The diagram below illustrates the key equilibrium in a Titanium(III)-mediated controlled radical polymerization.

ATRP_Mechanism cluster_equilibrium Reversible Activation-Deactivation Dormant P-X (Dormant Chain) + Ti(III)L_n Active P• (Active Radical) + X-Ti(IV)L_n Dormant->Active k_act Active->Dormant k_deact Propagation Propagation Active->Propagation Monomer Monomer Monomer->Propagation Propagation->Dormant Forms longer dormant chain

Caption: Equilibrium in Ti(III)-mediated controlled radical polymerization.

References

Application Notes and Protocols for the Synthesis of Titanium Dioxide Nanoparticles Using a Titanium Alkoxide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Precursor Terminology: The request specified Titanium(3+) propanolate as a precursor. Extensive literature review indicates that the common precursor for titanium dioxide (TiO2) nanoparticle synthesis is a Titanium(IV) alkoxide, most notably Titanium(IV) isopropoxide (also known as titanium tetraisopropoxide or TTIP). While direct synthesis from a stable Titanium(3+) alkoxide precursor is not commonly reported, Ti³⁺ species can be incorporated into the TiO₂ lattice, often referred to as "self-doping," under specific synthesis conditions, typically solvothermal or hydrothermal methods.[1] This incorporation of Ti³⁺ can enhance the photocatalytic and electronic properties of the resulting TiO₂ nanoparticles. The following protocols will focus on the use of Titanium(IV) isopropoxide as the precursor, with notes on modifications to promote the formation of Ti³⁺-doped TiO₂.

Overview and Applications

Titanium dioxide nanoparticles are of significant interest to researchers and drug development professionals due to their biocompatibility, photocatalytic activity, and semiconductor properties. These properties make them suitable for a wide range of applications, including:

  • Drug Delivery: Functionalized TiO₂ nanoparticles can serve as carriers for targeted drug delivery.[1]

  • Photocatalysis: Degradation of organic pollutants and antibacterial applications.[2]

  • Biomedical Imaging: As contrast agents due to their high refractive index.

  • Sunscreens: UV-blocking properties in cosmetic formulations.

The synthesis method employed significantly influences the final properties of the TiO₂ nanoparticles, such as crystallinity, particle size, and surface area. The two most common methods for synthesizing TiO₂ nanoparticles from a titanium alkoxide precursor are the sol-gel and hydrothermal/solvothermal methods.

Experimental Protocols

The sol-gel method is a versatile, low-temperature technique that allows for good control over the particle size and morphology of the resulting nanoparticles.[3]

Protocol:

  • Precursor Solution Preparation:

    • In a dry, inert atmosphere, prepare a solution of Titanium(IV) isopropoxide (TTIP) in an anhydrous alcohol (e.g., ethanol or isopropanol). A typical molar ratio is 1:10 to 1:40 (TTIP:alcohol).

  • Hydrolysis:

    • In a separate vessel, prepare a solution of deionized water and alcohol. An acid catalyst, such as nitric acid (HNO₃), is often added to control the hydrolysis rate.

    • Slowly add the aqueous solution dropwise to the vigorously stirred TTIP solution. The hydrolysis reaction will be initiated, leading to the formation of a sol.

  • Condensation and Gelation:

    • Continue stirring the mixture for a period ranging from 1 to 24 hours at room temperature. This allows for the condensation reactions to proceed, resulting in the formation of a gel.

  • Aging:

    • Age the gel for 24-48 hours at room temperature. This step strengthens the gel network and allows for further condensation.

  • Drying:

    • Dry the gel in an oven at 80-120°C for several hours to remove the solvent and residual water.

  • Calcination:

    • Calcine the dried powder in a muffle furnace at a temperature between 400°C and 600°C for 2-4 hours. This step removes organic residues and induces crystallization of the TiO₂ nanoparticles, typically in the anatase phase.

Experimental Workflow for Sol-Gel Synthesis:

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Hydrolysis & Gelation cluster_2 Post-Processing A Titanium(IV) isopropoxide C Precursor Solution A->C B Anhydrous Alcohol B->C E Sol Formation (Hydrolysis) C->E Vigorous Stirring D Deionized Water + Alcohol ± Acid D->E F Gel Formation (Condensation) E->F Continued Stirring G Aging (24-48h) F->G H Drying (80-120°C) G->H I Calcination (400-600°C) H->I J TiO₂ Nanoparticles I->J

Caption: Workflow for Sol-Gel Synthesis of TiO₂ Nanoparticles.

The hydrothermal and solvothermal methods involve a chemical reaction in a closed system at elevated temperature and pressure. These methods can produce highly crystalline nanoparticles with controlled morphology.[1] The use of certain solvents and reducing agents in solvothermal synthesis can promote the formation of Ti³⁺ species.[4]

Protocol:

  • Precursor Solution Preparation:

    • Prepare a solution of Titanium(IV) isopropoxide in a suitable solvent. For hydrothermal synthesis, this is typically water or a water/alcohol mixture. For solvothermal synthesis, organic solvents like ethanol or benzyl alcohol are used.[5]

  • Additive Introduction (Optional, for Ti³⁺ doping):

    • To promote the formation of Ti³⁺, a reducing agent such as KBH₄ in an ethanol solution can be introduced.[4] Triethylamine in a mixed solvent system has also been shown to facilitate the formation of Ti³⁺ self-doped TiO₂.[1]

  • Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 150°C and 250°C for a duration of 6 to 24 hours.[1]

  • Cooling and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed nanoparticles in an oven at 60-100°C for several hours.

  • Calcination (Optional):

    • Depending on the desired crystalline phase and properties, a post-synthesis calcination step at 400-600°C may be performed.

Experimental Workflow for Hydrothermal/Solvothermal Synthesis:

Hydrothermal_Workflow cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Product Recovery A Titanium(IV) isopropoxide D Precursor Solution A->D B Solvent (Water/Alcohol) B->D C Additives (Optional, e.g., KBH₄) C->D E Transfer to Autoclave D->E F Heating (150-250°C, 6-24h) E->F G Cooling F->G H Washing (Water & Ethanol) G->H I Drying (60-100°C) H->I J Calcination (Optional, 400-600°C) I->J K TiO₂ Nanoparticles J->K

Caption: Workflow for Hydrothermal/Solvothermal Synthesis of TiO₂ Nanoparticles.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of TiO₂ nanoparticles using Titanium(IV) isopropoxide as a precursor.

Table 1: Sol-Gel Synthesis Parameters and Resulting Nanoparticle Properties

ParameterValueResulting PropertyReference
Precursor Concentration0.1 M - 1.0 MAffects particle size and agglomeration[3]
pH2 - 9Influences hydrolysis/condensation rates and final particle size[3]
Calcination Temperature400°C - 800°CDetermines crystalline phase (Anatase, Rutile) and particle size[3]
Particle Size5 nm - 50 nmDependent on synthesis conditions[3]
Surface Area50 - 200 m²/gInversely related to particle size and calcination temperature

Table 2: Hydrothermal/Solvothermal Synthesis Parameters and Resulting Nanoparticle Properties

ParameterValueResulting PropertyReference
Reaction Temperature150°C - 250°CAffects crystallinity and particle size[1]
Reaction Time6 h - 24 hInfluences particle growth and morphology[1]
SolventWater, Ethanol, Benzyl AlcoholCan control particle morphology and phase[5]
AdditivesUrea, Acetylacetone, KBH₄Can act as morphology-directing or reducing agents[1][4]
Particle Size10 nm - 100 nmDependent on temperature, time, and additives[1][6]
Crystalline PhaseAnatase, Rutile, BrookiteCan be controlled by synthesis parameters

Characterization of TiO₂ Nanoparticles

To ensure the successful synthesis of TiO₂ nanoparticles with the desired properties, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

  • UV-Vis Spectroscopy: To determine the optical properties, including the band gap energy.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of Ti³⁺ states in doped nanoparticles.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.[6]

These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize and characterize TiO₂ nanoparticles using a titanium alkoxide precursor. By carefully controlling the synthesis parameters, the properties of the resulting nanoparticles can be tailored to specific applications.

References

Application Notes and Protocols for Handling Air-Sensitive Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) propanolate, Ti(OPr)3, is a highly reactive and air-sensitive organometallic compound. Its trivalent titanium center makes it a potent reducing agent and a valuable precursor in various organic and inorganic syntheses. However, its extreme sensitivity to atmospheric oxygen and moisture necessitates specialized handling techniques to ensure user safety and maintain the compound's integrity. These application notes provide a comprehensive protocol for the safe and effective handling of Titanium(III) propanolate in a laboratory setting.

Properties of Titanium(III) Propanolate

PropertyInferred Value/CharacteristicNotes
Appearance Likely a dark-colored solid (e.g., purple, brown, or black)Ti(III) compounds are typically colored due to d-d electronic transitions.[1]
Molecular Weight 227.14 g/mol Calculated based on the chemical formula.
Oxidation State +3The titanium center is in a reduced state, contributing to its high reactivity.
Air Sensitivity Extremely high; pyrophoricExpected to react rapidly and exothermically with oxygen.
Moisture Sensitivity Extremely highWill readily hydrolyze in the presence of water, likely producing propanol and titanium oxides/hydroxides.
Solubility Likely soluble in anhydrous non-protic organic solvents (e.g., THF, toluene, hexanes)Insoluble in water and protic solvents due to rapid decomposition.
Paramagnetism ParamagneticThe Ti(III) center has one unpaired d-electron, which will lead to broadened NMR signals.[2][3]

Safety Precautions

Extreme caution must be exercised when handling Titanium(III) propanolate.

  • Pyrophoric Nature: This compound is expected to ignite spontaneously upon contact with air. All handling must be performed under an inert atmosphere.

  • Reactive with Water: The reaction with water is vigorous and can release flammable propanol vapors.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or safety goggles, and appropriate gloves (e.g., nitrile gloves).

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily accessible in the laboratory. Do not use water, carbon dioxide, or foam extinguishers on a titanium fire.

  • Inert Atmosphere: All manipulations must be carried out in a high-quality glovebox with low oxygen (<10 ppm) and moisture (<10 ppm) levels, or by using advanced Schlenk line techniques.

Experimental Protocols

Storage

Titanium(III) propanolate must be stored in a sealed, airtight container under an inert atmosphere (argon or nitrogen) in a cool, dry location. A desiccator cabinet within a controlled environment is recommended. Regularly inspect the container for any signs of degradation or pressure buildup.

Handling in an Inert Atmosphere Glovebox

The use of a glovebox is the preferred method for handling Titanium(III) propanolate.

Protocol for Weighing and Dispensing in a Glovebox:

  • Preparation: Ensure the glovebox atmosphere is stable with oxygen and moisture levels below 10 ppm. All glassware, spatulas, and other equipment must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled in the glovebox antechamber.

  • Transfer: Bring the sealed container of Titanium(III) propanolate into the glovebox through the antechamber, following the standard evacuation and refill cycles.

  • Equilibration: Allow the container to reach the temperature of the glovebox atmosphere before opening to prevent pressure changes.

  • Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully open the main container and, using a clean, dry spatula, transfer the desired amount of the solid to the tared vial.

  • Sealing: Immediately and securely seal both the stock container and the vial containing the weighed sample.

  • Cleanup: Carefully clean any residual powder from the spatula and the weighing area using a dry wipe. Dispose of the wipe in a designated solid waste container within the glovebox.

Handling using Schlenk Line Techniques

For laboratories not equipped with a glovebox, Schlenk line techniques can be employed, although this requires a higher level of technical skill.

Protocol for Transferring Solid using a Schlenk Line:

  • Glassware Preparation: Assemble the necessary Schlenk glassware (e.g., Schlenk flask, addition funnel) and dry it thoroughly under vacuum while heating with a heat gun. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Connect the Schlenk flask containing the Titanium(III) propanolate and the receiving flask to a dual-manifold Schlenk line. Evacuate and backfill both flasks with high-purity inert gas (argon or nitrogen) at least three times.

  • Solid Transfer (Glove Bag): If available, use a glove bag purged with inert gas to perform the initial transfer of the solid from its storage container to a Schlenk-compatible solid addition tube.

  • Cannula Transfer of Solution:

    • If the compound is to be used in solution, add anhydrous, deoxygenated solvent to the Schlenk flask containing the Titanium(III) propanolate via a cannula or a gas-tight syringe.

    • Stir the mixture to dissolve the solid.

    • To transfer the solution, insert a stainless-steel cannula through the septum of the flask containing the solution and into the headspace above the liquid. The other end of the cannula should be inserted through the septum of the receiving flask, with the tip below the level of any solvent already present.

    • Apply a slight positive pressure of inert gas to the flask containing the solution to initiate the transfer.

Visualization of Workflows

Glovebox Workflow

GloveboxWorkflow cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) antechamber Place sealed container and dry glassware in antechamber evac_refill Evacuate and refill with inert gas (3x) antechamber->evac_refill transfer_in Transfer items into glovebox evac_refill->transfer_in equilibrate Equilibrate container to glovebox temperature transfer_in->equilibrate weigh Weigh Ti(OPr)3 into a new vial equilibrate->weigh seal Seal stock container and new vial weigh->seal

Caption: Workflow for handling Titanium(III) propanolate in a glovebox.

Schlenk Line Solid Transfer Logic

SchlenkLineLogic start Start: Handle Ti(OPr)3 prep_glassware Assemble and flame-dry Schlenk glassware under vacuum start->prep_glassware inert_atm Establish inert atmosphere (3x evacuate/refill cycles) prep_glassware->inert_atm glove_bag Use inert atmosphere glove bag for transfer? inert_atm->glove_bag transfer_gb Transfer solid to addition tube in glove bag glove_bag->transfer_gb Yes transfer_direct Quickly transfer solid under positive inert gas flow (higher risk) glove_bag->transfer_direct No add_to_flask Add solid to reaction flask transfer_gb->add_to_flask transfer_direct->add_to_flask dissolve Add anhydrous, degassed solvent via cannula add_to_flask->dissolve end Proceed with reaction dissolve->end

Caption: Decision and workflow for transferring solid Titanium(III) propanolate using a Schlenk line.

Troubleshooting

IssuePossible CauseSolution
Compound appears discolored (e.g., lighter than expected, white precipitate) Oxidation or hydrolysisDiscard the compound. Review handling procedures to identify and eliminate sources of air or moisture contamination.
Poor reactivity in a chemical synthesis Deactivated reagent due to exposure to air/moistureUse freshly opened or properly stored material. Verify the integrity of the inert atmosphere system.
Smoke or sparks upon opening the container Pyrophoric reaction with airThis is expected. Handle only under a robust inert atmosphere. If a fire occurs, use a Class D extinguisher.

Conclusion

The successful use of Titanium(III) propanolate in research and development hinges on the rigorous exclusion of air and moisture. The protocols outlined in these application notes provide a framework for its safe handling, ensuring both the well-being of laboratory personnel and the integrity of the reagent. Adherence to these procedures will enable researchers to harness the synthetic potential of this highly reactive compound.

References

Application Notes and Protocols: NMR Spectroscopy of Paramagnetic Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich structural and dynamic information. While the majority of NMR studies are conducted on diamagnetic molecules, the investigation of paramagnetic species offers unique insights into electronic structure, bonding, and reaction mechanisms. Titanium(III), a d¹ metal ion, is a paramagnetic center that can provide valuable information in materials science and catalysis. However, the presence of the unpaired electron presents significant challenges for NMR analysis, leading to characteristic spectral features such as large chemical shift ranges and significant signal broadening.[1]

These effects arise from the hyperfine interaction between the unpaired electron and the nuclear spins.[2] This interaction is composed of two main contributions: the Fermi contact shift, which results from the delocalization of spin density through the molecular orbitals, and the pseudocontact shift, which arises from the magnetic anisotropy of the paramagnetic center.[1][2] Understanding and harnessing these paramagnetic effects can transform NMR from a simple characterization tool into a powerful probe of the electronic and geometric structure of metal complexes.

This document provides detailed protocols for the synthesis of titanium(III) propanolate, its analysis by NMR spectroscopy, and guidance on interpreting the resulting data.

Applications

The NMR analysis of paramagnetic Ti(III) propanolate and related alkoxide complexes is relevant for:

  • Understanding Catalytic Mechanisms: Ti(III) species are proposed intermediates in various catalytic cycles, including polymerization and organic synthesis. NMR can provide crucial information about the structure and electronic environment of these transient species.

  • Probing Electronic Structure: The hyperfine shifts observed in the ¹H and ¹³C NMR spectra of the propanolate ligand are exquisitely sensitive to the distribution of unpaired electron spin density, offering a direct window into the nature of the Ti-O bond.[2]

  • Characterizing Novel Materials: Ti(III)-containing materials are of interest for their electronic and magnetic properties. NMR can serve as a valuable tool for the characterization of these materials in the solid state and in solution.

  • Ligand Exchange and Dynamics: Paramagnetism-induced relaxation enhancement can be used to study the rates of ligand exchange and other dynamic processes occurring at the metal center.[3]

Experimental Protocols

1. Synthesis of Titanium(III) Propanolate

The synthesis of Ti(III) propanolate requires strict anaerobic and anhydrous conditions due to the high sensitivity of Ti(III) complexes to oxidation and hydrolysis. All manipulations should be performed using standard Schlenk line or glovebox techniques with deoxygenated and dried solvents.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Anhydrous sodium propanolate (NaOPr)

  • Anhydrous Toluene

  • Anhydrous Pentane

  • Anhydrous Deuterated Benzene (C₆D₆)

  • Schlenk flask and other appropriate glassware

Procedure:

  • In a glovebox, add TiCl₃ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask to create a suspension.

  • In a separate flask, dissolve sodium propanolate (3.0 eq) in anhydrous toluene.

  • Slowly add the sodium propanolate solution to the stirring suspension of TiCl₃ at room temperature.

  • The reaction mixture will typically change color upon addition. Allow the reaction to stir at room temperature for 12-24 hours to ensure complete reaction.

  • After the reaction is complete, the precipitated sodium chloride (NaCl) is removed by centrifugation or filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude Ti(III) propanolate.

  • The product can be purified by washing with anhydrous pentane to remove any unreacted starting materials, followed by drying under vacuum.

Diagram of Synthetic Workflow:

Synthesis_Workflow TiCl3 TiCl₃ Suspension in Toluene Reaction Reaction Mixture (Stir 12-24h) TiCl3->Reaction NaOPr Sodium Propanolate in Toluene NaOPr->Reaction Filtration Filtration/Centrifugation (Remove NaCl) Reaction->Filtration Evaporation Solvent Removal (Under Vacuum) Filtration->Evaporation Purification Washing with Pentane Evaporation->Purification Final_Product Ti(III) Propanolate Purification->Final_Product

Caption: Synthetic workflow for Titanium(III) Propanolate.

2. NMR Sample Preparation

  • In a glovebox, weigh approximately 5-10 mg of the synthesized Ti(III) propanolate into a small vial.

  • Add approximately 0.6 mL of deuterated benzene (C₆D₆). Benzene-d₆ is a good choice as it lacks exchangeable protons and has a wide solvent window.

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a syringe filter packed with Celite or glass wool directly into a clean, dry NMR tube.[4]

  • Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm for transport to the spectrometer.

3. NMR Data Acquisition

Acquiring NMR spectra for paramagnetic compounds requires different parameters than for diamagnetic samples. The rapid relaxation of nuclei near the paramagnetic center allows for faster acquisition rates.

  • Spectrometer: A high-field NMR spectrometer is recommended to maximize signal dispersion.

  • Temperature: Maintain a constant temperature, as paramagnetic shifts are temperature-dependent.

  • ¹H NMR Parameters:

    • Spectral Width (SW): Use a large spectral width, e.g., 200 ppm or greater, to ensure all shifted resonances are observed.[1]

    • Relaxation Delay (d1): A short relaxation delay (e.g., 0.1 - 1.0 s) is usually sufficient due to the efficient relaxation caused by the paramagnetic center.[3]

    • Acquisition Time (aq): A short acquisition time is often necessary due to the rapid decay of the FID (fast T₂ relaxation).

    • Pulse Program: A standard 1D pulse program is typically used.

  • ¹³C NMR Parameters:

    • Spectral Width (SW): A very large spectral width (e.g., 500-1000 ppm) may be necessary.

    • Relaxation Delay (d1): Similar to ¹H NMR, a short delay can be used.

    • Number of Scans (ns): A larger number of scans will be required due to the low natural abundance of ¹³C and potential signal broadening.

Diagram of NMR Analysis Workflow:

NMR_Analysis_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Ti(III) Propanolate in C₆D₆ Filter Filter into NMR Tube Dissolve->Filter Seal Seal NMR Tube Filter->Seal Acquire_H1 Acquire ¹H NMR (Wide SW, Short d1) Seal->Acquire_H1 Acquire_C13 Acquire ¹³C NMR (Wide SW, Short d1) Seal->Acquire_C13 Process Process Spectra (Broad Line Broadening) Acquire_H1->Process Acquire_C13->Process Integrate Integrate Resonances Process->Integrate Interpret Interpret Hyperfine Shifts Integrate->Interpret

Caption: Workflow for NMR analysis of Ti(III) Propanolate.

Data Presentation

Direct experimental NMR data for Ti(III) propanolate is not available in the cited literature. The following tables present predicted data based on general principles of paramagnetic NMR and data from analogous Ti(III) complexes.[1][5][6] For comparison, typical data for the diamagnetic analogue, Ti(IV) propanolate, is also provided.

Table 1: Predicted ¹H and ¹³C NMR Data for Paramagnetic Ti(III) Propanolate in C₆D₆

NucleusPropanolate GroupPredicted Chemical Shift Range (ppm)Expected Line Width
¹H-OCH₂--10 to 30Broad
¹H-CH₂--5 to 15Broad
¹H-CH₃-2 to 10Broad
¹³C-OCH₂--50 to 150Very Broad
¹³C-CH₂--20 to 80Very Broad
¹³C-CH₃0 to 50Very Broad

Table 2: Typical ¹H and ¹³C NMR Data for Diamagnetic Ti(IV) Propanolate in CCl₄

NucleusPropanolate GroupTypical Chemical Shift (ppm)Line Width
¹H-OCH₂-~4.3Sharp
¹H-CH₂-~1.7Sharp
¹H-CH₃~0.9Sharp
¹³C-OCH₂-~75Sharp
¹³C-CH₂-~26Sharp
¹³C-CH₃~10Sharp

Troubleshooting

  • No Observable Signals: If signals are not observed, it could be due to extreme broadening. This "blind sphere" effect is most pronounced for nuclei very close to the paramagnetic center.[7]

    • Solution: Try acquiring the spectrum at a different temperature. Electron relaxation rates are temperature-dependent, and changing the temperature can sometimes bring signals into an observable window. Lowering the temperature may increase the T1 of the electron, which can sometimes lead to sharper lines, although this is system-dependent.

  • Very Broad Signals: If signals are excessively broad, resolution will be poor.

    • Solution: Ensure the sample is free of any particulate matter. Use a higher magnetic field spectrometer to increase the chemical shift dispersion, which can help resolve broad peaks.

  • Sample Decomposition: Ti(III) complexes can be unstable. The appearance of sharp signals typical of diamagnetic species may indicate sample oxidation to Ti(IV).

    • Solution: Ensure rigorous exclusion of air and moisture during synthesis and sample preparation. Check for color changes, as Ti(III) complexes are often colored, while Ti(IV) alkoxides are typically colorless or pale yellow.

References

Application Note: EPR Spectroscopy for the Characterization of Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium(III) complexes, with their d¹ electron configuration, are paramagnetic species that play crucial roles in various chemical transformations, including catalysis and organic synthesis. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct technique for the characterization of such species. It provides detailed information about the electronic structure, coordination environment, and oxidation state of the titanium center. This application note provides a detailed protocol for the synthesis and subsequent characterization of Titanium(III) propanolate using X-band EPR spectroscopy.

Synthesis of Titanium(III) Propanolate

The synthesis of Titanium(III) propanolate is a two-step process that requires the use of air-sensitive techniques, such as a Schlenk line or a glovebox, due to the high reactivity of Ti(III) species with oxygen.[1]

Step 1: Synthesis of Titanium(IV) propanolate

Titanium(IV) propanolate can be synthesized by the alcoholysis of titanium tetrachloride with propanol.[2][3] The reaction is typically carried out in an inert solvent like benzene or toluene to facilitate the removal of the hydrogen chloride byproduct by reaction with a base, such as ammonia.

TiCl₄ + 4 CH₃CH₂CH₂OH + 4 NH₃ → Ti(OCH₂CH₂CH₃)₄ + 4 NH₄Cl

The ammonium chloride precipitate is removed by filtration, and the Titanium(IV) propanolate can be purified by distillation under reduced pressure.

Step 2: Reduction to Titanium(III) propanolate

The resulting Titanium(IV) propanolate is then reduced to the desired Titanium(III) species. A common reducing agent for this purpose is zinc dust.[1] The reaction is performed in an inert, deaerated solvent.

Ti(OCH₂CH₂CH₃)₄ + Zn → Ti(OCH₂CH₂CH₃)₃ + Zn(OCH₂CH₂CH₃)

The progress of the reduction is often indicated by a color change of the solution. Once the reaction is complete, the solution containing the Titanium(III) propanolate is carefully separated from the zinc salts for subsequent EPR analysis. Given the instability of many Ti(III) alkyl and alkoxide complexes, the product is typically used in situ or stored at low temperatures.[4]

EPR Spectroscopy of Titanium(III) Propanolate

Theoretical Background

Titanium(III) has a 3d¹ electronic configuration, resulting in a total electron spin of S = 1/2. This makes it an ideal candidate for EPR spectroscopy. The EPR spectrum is characterized by the g-tensor and hyperfine coupling to titanium isotopes with non-zero nuclear spin. Naturally occurring titanium has two magnetic isotopes: ⁴⁷Ti (I = 5/2, 7.44% abundance) and ⁴⁹Ti (I = 7/2, 5.41% abundance).[4] The interaction of the unpaired electron with these nuclei leads to characteristic hyperfine splitting patterns in the EPR spectrum.

Experimental Protocol

1. Sample Preparation

Due to the extreme air-sensitivity of Titanium(III) propanolate, all sample preparation steps must be performed under an inert atmosphere (e.g., in a glovebox).

  • Prepare a solution of Titanium(III) propanolate in a suitable, deaerated solvent (e.g., toluene or THF) to a concentration of approximately 1-10 mM.

  • Transfer the solution into a high-quality quartz EPR tube (e.g., Wilmad 707-SQ).

  • The tube should be flame-sealed under vacuum or securely capped with a septum and flushed with an inert gas to prevent contamination.

  • Immediately before measurement, the sample should be flash-frozen in liquid nitrogen to obtain a glassy, amorphous solid. This prevents molecular tumbling and allows for the resolution of anisotropic spectral features.

2. EPR Spectrometer Setup (X-band)

The following are typical starting parameters for an X-band EPR spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterRecommended Value
Microwave Frequency~9.4 GHz
Microwave Power0.1 - 1.0 mW
Modulation Frequency100 kHz
Modulation Amplitude0.1 - 0.5 mT
Temperature30 - 77 K
Sweep Width100 - 200 mT
Center Field~340 mT
Time Constant0.01 - 0.1 s
Number of Scans1 - 16 (for signal averaging)

3. Data Acquisition

  • Cool the spectrometer's resonant cavity to the desired temperature (e.g., 77 K using a liquid nitrogen dewar or a cryostat for lower temperatures).

  • Carefully insert the frozen sample into the cavity.

  • Tune the spectrometer to the resonant frequency of the cavity.

  • Acquire the EPR spectrum using the parameters outlined above.

  • Save the data for subsequent analysis and simulation.

Data Presentation

The EPR spectrum of a frozen solution of Titanium(III) propanolate is expected to exhibit an axial or rhombic signal due to the anisotropy of the g-tensor. The central feature will be from the isotopes with no nuclear spin (⁴⁶Ti, ⁴⁸Ti, ⁵⁰Ti), while the hyperfine splitting from ⁴⁷Ti and ⁴⁹Ti will appear as weaker satellite lines.

Table 1: Expected EPR Parameters for Titanium(III) Propanolate

Note: The following values are estimated based on analogous Titanium(III) complexes, specifically a Ti(III) tris(alkyl) complex, and may vary for the propanolate species. Experimental determination is necessary for accurate values.

ParameterExpected Value Range
g-values (g_x, g_y, g_z)1.85 - 2.00
⁴⁷/⁴⁹Ti Hyperfine Coupling (A_x, A_y, A_z)50 - 150 MHz

For a Ti(III) tris(alkyl) complex, an axial spectrum with g = [1.998, 1.857, 1.857] and |A| ⁴⁷/⁴⁹Ti = MHz has been reported.[4] The oxygen-donor nature of the propanolate ligands may lead to slightly different values.

Workflow Diagram

EPR_Workflow cluster_synthesis Synthesis of Ti(III) Propanolate cluster_epr EPR Analysis cluster_data Data Processing and Analysis TiCl4 Titanium Tetrachloride TiIV_Prop Titanium(IV) Propanolate TiCl4->TiIV_Prop Alcoholysis Propanol Propanol Propanol->TiIV_Prop Reduction Reduction with Zn TiIV_Prop->Reduction TiIII_Prop Titanium(III) Propanolate Reduction->TiIII_Prop Sample_Prep Sample Preparation (Inert Atmosphere) TiIII_Prop->Sample_Prep EPR_Tube Transfer to EPR Tube Sample_Prep->EPR_Tube Freeze Flash Freezing (Liquid N2) EPR_Tube->Freeze Measurement X-band EPR Measurement Freeze->Measurement Raw_Data Raw EPR Spectrum Measurement->Raw_Data Simulation Spectral Simulation Raw_Data->Simulation Parameters Extraction of g-values and Hyperfine Coupling Constants Simulation->Parameters Characterization Structural and Electronic Characterization Parameters->Characterization

Caption: Workflow for the synthesis and EPR characterization of Titanium(III) propanolate.

Conclusion

EPR spectroscopy is an indispensable tool for the characterization of paramagnetic species such as Titanium(III) propanolate. The protocol outlined in this application note provides a comprehensive guide for the synthesis and subsequent EPR analysis of this air-sensitive compound. The expected EPR parameters, based on analogous systems, offer a valuable reference for spectral interpretation. This methodology enables researchers to gain crucial insights into the electronic and structural properties of Ti(III) complexes, which is essential for understanding their reactivity and for the development of new catalytic systems.

References

Application Notes and Protocols for Cyclic Voltammetry of Titanium(III) Propanolate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) complexes are of growing interest in various fields, including organic synthesis, materials science, and medicinal chemistry, owing to their unique redox properties and reactivity. The propanolate ligand, a simple alkoxide, provides a specific electronic and steric environment to the titanium center, influencing its electrochemical behavior. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox properties of chemical species. This document provides detailed application notes and protocols for the synthesis of Titanium(III) n-propanolate and its characterization by cyclic voltammetry. The provided protocols are designed for researchers familiar with air-sensitive synthetic techniques and electrochemical methods.

Synthesis of Titanium(III) n-Propanolate

The synthesis of Titanium(III) n-propanolate is sensitive to air and moisture, and therefore must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques with dry, deoxygenated solvents. The proposed synthesis is a salt metathesis reaction between Titanium(III) chloride and sodium n-propanolate.

Experimental Protocol: Synthesis of Sodium n-Propanolate

Materials:

  • Sodium metal

  • Anhydrous n-propanol

  • Anhydrous diethyl ether or THF

  • Schlenk flask and other appropriate glassware

Procedure:

  • Under an inert atmosphere, carefully add small pieces of freshly cut sodium metal to a Schlenk flask containing anhydrous n-propanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper venting.

  • Stir the mixture at room temperature until all the sodium has reacted.

  • Remove the excess n-propanol under vacuum to obtain sodium n-propanolate as a white solid.

  • Wash the solid with anhydrous diethyl ether or THF to remove any unreacted alcohol and dry under vacuum.

  • Store the sodium n-propanolate under an inert atmosphere.

Experimental Protocol: Synthesis of Titanium(III) n-Propanolate

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Sodium n-propanolate (NaOPr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane or hexane

  • Schlenk flask, cannula, and filter frit

Procedure:

  • In a glovebox or under a strict inert atmosphere, suspend TiCl₃ in anhydrous THF in a Schlenk flask.

  • In a separate Schlenk flask, dissolve sodium n-propanolate in anhydrous THF.

  • Slowly add the sodium n-propanolate solution to the stirring suspension of TiCl₃ at room temperature using a cannula. A color change and the precipitation of sodium chloride should be observed. The reaction stoichiometry is 1:3 (TiCl₃:NaOPr).

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Filter the reaction mixture through a filter frit to remove the precipitated NaCl.

  • Wash the NaCl precipitate with anhydrous THF to recover any dissolved product.

  • Combine the filtrate and washings, and remove the THF under vacuum to yield the crude Titanium(III) n-propanolate.

  • The product can be purified by recrystallization from a suitable solvent like pentane or hexane at low temperature.

Cyclic Voltammetry of Titanium(III) n-Propanolate Complexes

The cyclic voltammetry of Titanium(III) propanolate should be performed in a non-aqueous, aprotic solvent under an inert atmosphere to prevent decomposition of the complex and interference from oxygen and water.

Experimental Protocol: Cyclic Voltammetry

Electrochemical Setup:

  • Working Electrode: Glassy carbon or platinum electrode

  • Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a pseudo-reference electrode such as a silver wire, calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode: Platinum wire or mesh

  • Electrolyte: 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or THF).

  • Analyte Concentration: 1-10 mM solution of the synthesized Titanium(III) n-propanolate complex.

Procedure:

  • Prepare the electrolyte solution inside a glovebox.

  • Assemble the three-electrode cell inside the glovebox.

  • Dissolve the Titanium(III) n-propanolate complex in the electrolyte solution to the desired concentration.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then reversing the scan to a potential sufficiently negative to observe the corresponding reduction.

  • Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the reversibility of the redox process.

  • At the end of the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram. Use the half-wave potential of the Fc/Fc⁺ couple (E₁/₂) to reference the potential of the Titanium(III) propanolate complex.

Data Presentation

The following table summarizes expected electrochemical data for Titanium(III) propanolate and related complexes based on literature values for analogous compounds. Note that the exact potentials will be dependent on the specific solvent, electrolyte, and ligand environment.

Complex/Redox CoupleE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteNotes
[Ti(OPr)₃]⁰/⁺ (Expected) -0.5 to -0.8 THF or CH₂Cl₂0.1 M TBAPF₆Expected to be a quasi-reversible one-electron oxidation.
[Ti(acac)₃]⁰/⁺-0.61MeCN0.1 M TBAPF₆Quasi-reversible one-electron oxidation.
[Cp₂Ti(PMe₃)₂]⁺/⁰-0.40Not specifiedNot specifiedQuasi-reversible one-electron reduction.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Titanium(III) n-Propanolate TiCl3 Titanium(III) Chloride (TiCl3) Reaction Salt Metathesis in Anhydrous THF TiCl3->Reaction NaOPr Sodium n-Propanolate (NaOPr) NaOPr->Reaction Filtration Filtration to remove NaCl Reaction->Filtration NaCl precipitate Product Titanium(III) n-Propanolate Filtration->Product Filtrate CV_Setup cluster_cell Electrochemical Cell (inside Glovebox) Potentiostat Potentiostat WE Working Electrode (Glassy Carbon) Potentiostat->WE Potential Control RE Reference Electrode (Ag/Ag+) Potentiostat->RE Potential Measurement CE Counter Electrode (Pt wire) Potentiostat->CE Current Path Electrolyte Solution of Ti(OPr)3 in THF with TBAPF6 WE->Electrolyte RE->Electrolyte CE->Electrolyte Redox_Behavior Ti(III) Ti(III)(OPr)3 Ti(IV) [Ti(IV)(OPr)3]+ Ti(III)->Ti(IV) Oxidation (-e-) Anodic Scan Ti(IV)->Ti(III) Reduction (+e-) Cathodic Scan

Application Notes and Protocols for Sol-Gel Synthesis of Titania Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Sol-Gel Synthesis using Titanium(III) Isopropoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium dioxide (TiO2) nanoparticles are of significant interest in various fields, including drug delivery, photocatalysis, and antimicrobial applications, owing to their biocompatibility, chemical stability, and unique electronic and optical properties.[1][2] The sol-gel method is a versatile and cost-effective bottom-up approach for synthesizing TiO2 nanoparticles with controlled particle size, morphology, and crystallinity.[2][3] This technique involves the hydrolysis and condensation of a titanium precursor, typically a titanium alkoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) that is then converted into a "gel" (a three-dimensional solid network). Subsequent drying and heat treatment yield the final TiO2 nanomaterial.

While Titanium(IV) isopropoxide (TTIP) is the most commonly used precursor for this synthesis, this document provides a detailed protocol for the sol-gel synthesis of titania, with special considerations for the use of the less common and more reactive Titanium(III) isopropoxide. The use of a Ti(III) precursor can lead to the formation of self-doped TiO2, which may exhibit unique properties beneficial for certain applications.[1] However, the high reactivity and sensitivity of Ti(III) compounds to oxidation and moisture necessitate stringent control over the experimental conditions.[4][5]

Data Presentation

Table 1: Influence of Synthesis Parameters on TiO2 Nanoparticle Properties (using Titanium(IV) Isopropoxide as a model)
ParameterVariationEffect on Particle SizeEffect on Crystal PhaseReference
Calcination Temperature 300°C - 450°CIncreases with temperaturePromotes anatase phase formation[3]
pH of the Sol -0.5 to 3Increases with pHHigher pH can lead to brookite phase[6]
Precursor Concentration 0.2 M - 1 MCan influence agglomeration---[7]
Catalyst (Acid/Base) Nitric AcidFavors rutile formation---[6]
Solvent Ethanol, MethanolCan affect hydrolysis rate---[1]

Experimental Protocols

Protocol 1: Standard Sol-Gel Synthesis of TiO2 Nanoparticles using Titanium(IV) Isopropoxide (TTIP)

This protocol serves as a baseline for understanding the sol-gel process.

Materials:

  • Titanium(IV) isopropoxide (TTIP, precursor)[8]

  • Ethanol (solvent)[9]

  • Deionized water (hydrolysis agent)

  • Nitric acid (catalyst)[9]

  • Beakers, magnetic stirrer, burette, furnace

Procedure:

  • Precursor Solution Preparation: In a clean, dry beaker, prepare a solution of Titanium(IV) isopropoxide in ethanol. A typical molar ratio is 1:10 (TTIP:Ethanol).[9] Stir the solution for 30 minutes to ensure homogeneity.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and nitric acid in ethanol. The nitric acid acts as a catalyst to control the hydrolysis rate.

  • Hydrolysis: Slowly add the hydrolysis solution dropwise to the precursor solution while stirring vigorously. The slow addition is crucial to control the reaction rate and obtain a narrow particle size distribution.[10]

  • Gelation: Continue stirring the mixture until a transparent and viscous gel is formed. This process can take several hours.

  • Aging: Age the gel at room temperature for 24-48 hours. During aging, the polycondensation reactions continue, strengthening the gel network.

  • Drying: Dry the gel in an oven at 100°C for 12-24 hours to remove the solvent and residual organic compounds. This results in a xerogel.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 450-600°C) for a set duration (e.g., 2-4 hours).[9][11] Calcination is critical for the crystallization of TiO2 into the desired phase (e.g., anatase).[3]

Protocol 2: Modified Sol-Gel Synthesis for Oxidation-Sensitive Titanium(III) Isopropoxide

This protocol outlines the necessary modifications for handling the air- and moisture-sensitive Titanium(III) isopropoxide. The primary challenge is to prevent the oxidation of Ti(III) to Ti(IV) before and during the sol-gel process.[4][5]

Critical Considerations:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox to prevent oxidation by air.[4][5]

  • Anhydrous Solvents: All solvents and reagents must be rigorously dried and deoxygenated to prevent premature hydrolysis and oxidation.

Materials:

  • Titanium(III) isopropoxide

  • Anhydrous and deoxygenated ethanol

  • Anhydrous and deoxygenated deionized water

  • Anhydrous acid or base catalyst (if needed)

  • Schlenk flasks, cannulas, septa, magnetic stirrer, furnace

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction apparatus (Schlenk flasks, dropping funnel) and purge with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Precursor Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve Titanium(III) isopropoxide in anhydrous, deoxygenated ethanol.

  • Hydrolysis Solution Preparation: In a separate Schlenk flask, prepare the hydrolysis solution with anhydrous and deoxygenated solvents.

  • Controlled Hydrolysis: Using a cannula or a dropping funnel, slowly transfer the hydrolysis solution to the precursor solution under vigorous stirring and a continuous flow of inert gas.

  • Gelation, Aging, and Drying: Follow the same steps as in Protocol 1, but maintain the inert atmosphere throughout the gelation and aging processes. The drying should also be performed under vacuum or a flow of inert gas.

  • Calcination: The calcination step can be performed in a tube furnace under a controlled atmosphere (e.g., a continuous flow of argon or nitrogen). This is crucial to prevent oxidation of the Ti(III) species at high temperatures.

Mandatory Visualizations

G cluster_0 Standard Sol-Gel Workflow (Titanium IV Isopropoxide) A Precursor Solution (TTIP + Ethanol) C Hydrolysis & Condensation (Sol Formation) A->C B Hydrolysis Solution (Water + Acid + Ethanol) B->C D Gelation C->D E Aging D->E F Drying (Xerogel Formation) E->F G Calcination (Crystalline TiO2) F->G

Caption: Standard sol-gel experimental workflow.

G cluster_1 Modified Sol-Gel Workflow (Titanium III Isopropoxide) H Inert Atmosphere Setup (Glovebox/Schlenk Line) I Anhydrous Precursor Solution (Ti(III) Isopropoxide + Ethanol) H->I J Anhydrous Hydrolysis Solution H->J K Controlled Hydrolysis & Condensation (Under Inert Gas) I->K J->K L Gelation & Aging (Under Inert Gas) K->L M Drying (Vacuum or Inert Gas) L->M N Calcination (Controlled Atmosphere) M->N G precursor Ti(OR)n hydrolyzed Ti(OR)n-1(OH) precursor->hydrolyzed Hydrolysis water H2O condensed Ti-O-Ti hydrolyzed->condensed Condensation alcohol ROH water2 H2O

References

Application Notes and Protocols for Doping Semiconductors with Titanium Alkoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doping semiconductors with titanium can significantly alter their electrical, optical, and catalytic properties, opening up new avenues for their application in advanced materials, electronics, and potentially in specialized drug development and delivery systems where photocatalytic or sensing capabilities are required. While the direct use of Titanium(3+) propanolate as a dopant precursor is not well-documented in existing literature, this guide provides a comprehensive protocol for doping semiconductors using the well-established and chemically similar precursor, Titanium(IV) isopropoxide (TTIP). The methodologies outlined below, particularly the sol-gel method, can be adapted for other titanium alkoxide precursors with appropriate modifications for precursor stability and reactivity.

The sol-gel method is a versatile solution-based process for fabricating materials from molecular precursors. It involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes further condensation to form a "gel" (a three-dimensional solid network). This method allows for a high degree of control over the final product's purity, composition, and microstructure.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Titanium-Doped Zinc Oxide (ZnO) Nanoparticles

This protocol details the synthesis of titanium-doped ZnO nanoparticles using Titanium(IV) isopropoxide as the titanium source.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Titanium(IV) isopropoxide (Ti{OCH(CH₃)₂}₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as catalyst)

  • Sodium hydroxide (NaOH) or other precipitating agent (in methanolic solution)

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Dropping funnel

  • Centrifuge

  • Drying oven

  • Muffle furnace

  • pH meter

Procedure:

  • Precursor Solution A (Zinc Source): Dissolve a specific molar concentration of zinc acetate dihydrate in anhydrous ethanol with constant stirring.

  • Precursor Solution B (Titanium Dopant Source): In a separate beaker, dissolve the desired molar percentage of Titanium(IV) isopropoxide in anhydrous ethanol. The amount of TTIP will determine the atomic percentage of titanium doping in the final ZnO material.

  • Sol Formation: Slowly add Precursor Solution B dropwise into Precursor Solution A under vigorous stirring. A small amount of nitric acid or hydrochloric acid can be added to the mixture to catalyze the hydrolysis reaction.[1][2]

  • Gelation: Continue stirring the mixed solution for several hours at a controlled temperature (e.g., 60°C) to promote hydrolysis and condensation, leading to the formation of a sol and eventually a gel. The solution will become more viscous.

  • Aging: Allow the gel to age for a period of time (e.g., 24 hours) at room temperature. This step allows for the completion of the condensation reactions and strengthens the gel network.

  • Precipitation and Washing: A precipitating agent, such as a methanolic solution of NaOH, can be added to facilitate the formation of solid nanoparticles. The resulting precipitate should be collected by centrifugation and washed multiple times with ethanol and deionized water to remove unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) for several hours to remove the solvent.

  • Calcination: The dried powder is then calcined in a muffle furnace at a specific temperature (e.g., 450-600°C) for a set duration (e.g., 2 hours). This final step removes organic residues and promotes the crystallization of the Ti-doped ZnO nanoparticles. The calcination temperature significantly influences the crystal structure and particle size.

Data Presentation

The following tables summarize quantitative data on the effects of titanium doping on the properties of ZnO, as reported in the literature.

Table 1: Structural and Optical Properties of Titanium-Doped ZnO Thin Films

Ti content (at.%)Crystal StructureEnergy Gap (eV)Photoluminescence (PL) EmissionReference
0Wurtzite3.2Blue (380 nm) and Green (~550 nm)[3][4][5]
< 0.9Wurtzite-like (highly crystalline)3.3Increased intensity of both blue and green bands[3][4][5]
< 4Wurtzite-like--[3][4][5]
≥ 18Amorphous3.6 - 3.9-[3][4][5]

Table 2: Properties of Titanium-Doped ZnO Nanoparticles

DopantDopant Concentration (at.%)Crystallite Size (nm)Band Gap (eV)Reference
Undoped ZnO0~16.633.22[6][7]
Ti-~19.08-[6]
Ti0.03-3.20[7]
Ti0.3-3.16[7]

Mandatory Visualization

Experimental Workflow for Sol-Gel Synthesis of Ti-Doped Semiconductors

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing A Dissolve Semiconductor Precursor (e.g., Zinc Acetate in Ethanol) C Mix Precursors & Stir A->C B Dissolve Ti Alkoxide Precursor (e.g., TTIP in Ethanol) B->C D Hydrolysis & Condensation (Sol Formation) C->D E Gelation & Aging D->E F Washing & Centrifugation E->F G Drying F->G H Calcination G->H I Characterization of Ti-Doped Semiconductor H->I

Caption: Workflow for the sol-gel synthesis of titanium-doped semiconductors.

Logical Relationship of Doping Effects

doping_effects cluster_properties Material Properties cluster_applications Potential Applications Doping Titanium Doping (e.g., using TTIP) Structural Structural Changes (e.g., lattice parameters, crystallinity) Doping->Structural Electronic Electronic Structure Modification (e.g., band gap alteration, defect states) Doping->Electronic Optical Optical Property Changes (e.g., absorption spectrum, photoluminescence) Doping->Optical Photocatalysis Enhanced Photocatalysis Structural->Photocatalysis Electronic->Photocatalysis SolarCells Improved Solar Cell Efficiency Electronic->SolarCells Sensors Gas & Biosensors Optical->Sensors

Caption: Impact of titanium doping on semiconductor properties and applications.

Characterization of Doped Semiconductors

To confirm the successful doping of the semiconductor and to understand the resulting changes in its properties, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the doped nanoparticles. Successful doping can be inferred from shifts in the diffraction peaks.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and oxidation state of titanium within the semiconductor matrix. This is a crucial technique to verify that titanium has been incorporated into the host lattice.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, particle size, and size distribution of the synthesized nanoparticles.

  • UV-Vis Spectroscopy: To determine the optical band gap of the doped semiconductor and assess changes in its light absorption properties.

  • Photoluminescence (PL) Spectroscopy: To study the electronic properties and defect states within the semiconductor. Changes in PL spectra can indicate the effects of the dopant on electron-hole recombination rates.

Safety Precautions

  • Titanium alkoxides are moisture-sensitive and will react with water, including atmospheric moisture. All handling should be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • The solvents and precursors used in the sol-gel process can be flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Calcination should be performed in a furnace with proper ventilation to handle any off-gassing from the sample.

References

Troubleshooting & Optimization

Stability of Titanium(3+) propanolate in air and moisture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Titanium(III) propanolate. It addresses common issues related to its stability in the presence of air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is Titanium(III) propanolate and why is it so reactive?

Titanium(III) propanolate, Ti(OCH₂CH₂CH₃)₃ or Ti(OCH(CH₃)₂)₃, is an organometallic compound where titanium is in the +3 oxidation state. Compounds with titanium in this state are strong reducing agents and are highly reactive.[1][2] The Ti(III) center is electron-deficient and readily oxidizes to the more stable Ti(IV) state upon exposure to air. Furthermore, like most metal alkoxides, the titanium-oxygen bonds are highly susceptible to hydrolysis by water.[3][4]

Q2: How does Titanium(III) propanolate react with air and moisture?

Exposure to air (oxygen) and moisture (water) leads to rapid decomposition.

  • Reaction with Air (Oxidation): The Ti(III) center is quickly and irreversibly oxidized to Ti(IV). This is often accompanied by a distinct color change, typically from a dark or colored solution (characteristic of d¹ Ti(III) complexes) to a colorless or pale-yellow solution, which is characteristic of Ti(IV) compounds.[2][5]

  • Reaction with Moisture (Hydrolysis): The propanolate ligands are rapidly hydrolyzed by water. This reaction is often faster than oxidation and results in the formation of titanium oxides and propanol.[3][6] In the presence of both air and moisture, the final product is typically hydrated titanium dioxide (TiO₂).

Q3: What are the visual signs of decomposition?

The primary visual indicator of decomposition is a color change. A solution of a pure Ti(III) compound is typically colored (e.g., violet, blue, or brown), whereas Ti(IV) compounds are generally colorless to light-yellow.[7][8] The appearance of a white precipitate, likely titanium dioxide, is a clear sign of hydrolysis.[3]

Q4: How should I properly store and handle Titanium(III) propanolate?

Due to its extreme sensitivity, Titanium(III) propanolate must be handled and stored under a strictly inert atmosphere (e.g., nitrogen or argon) with minimal levels of oxygen and moisture (<1 ppm).[9][10] All glassware must be rigorously dried, and all solvents must be anhydrous and deoxygenated. Standard air-sensitive techniques, such as using a glovebox or a Schlenk line, are mandatory for all manipulations.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to initiate or gives poor yield. The Titanium(III) propanolate has decomposed due to exposure to air or moisture.Verify the integrity of your inert atmosphere setup. Use fresh, properly stored reagent. Consider preparing the Ti(III) species in situ if possible.
The solution changes color from dark to pale yellow/colorless upon addition. The Ti(III) has been oxidized to the inactive Ti(IV) state.This indicates a breach in the inert atmosphere. Check all seals and connections on your apparatus. Ensure solvents and other reagents are properly degassed.
A white solid precipitates from the solution. The reagent has hydrolyzed upon contact with moisture.Use rigorously dried glassware and anhydrous solvents. Purge all equipment thoroughly with inert gas before introducing the reagent.
The reagent bottle contains a colorless liquid and/or a white solid. The entire stock of the reagent has been compromised by a leak in the container.The reagent is no longer viable. Dispose of it according to safety protocols and obtain a fresh, sealed bottle.

Decomposition & Handling Workflows

The following diagrams illustrate the chemical instability of Titanium(III) propanolate and the necessary handling procedures.

Ti3 Titanium(III) Propanolate (Reactive, Colored) Ti4_Ox Titanium(IV) Species (Stable, Colorless/Yellow) Ti3->Ti4_Ox Oxidation TiO2 Titanium Dioxide (White Precipitate) Ti3->TiO2 Hydrolysis Air Air (O₂) Air->Ti3 Moisture Moisture (H₂O) Moisture->Ti3 start Start: Prepare Reaction glovebox Transfer Reagent to Glovebox or Schlenk Line start->glovebox glassware Use Oven-Dried Glassware (Assemble Hot & Purge) glovebox->glassware solvents Use Anhydrous, Degassed Solvents glassware->solvents reaction Run Reaction Under Positive N₂/Ar Pressure solvents->reaction end Successful Experiment reaction->end start Reaction Failure or Unexpected Result check_color Was a color change observed? (e.g., dark to colorless) start->check_color check_precipitate Was a white precipitate formed? check_color->check_precipitate No oxidation Conclusion: Reagent was oxidized to Ti(IV). Action: Improve inert atmosphere. check_color->oxidation Yes check_handling Were strict air-sensitive techniques used? check_precipitate->check_handling No hydrolysis Conclusion: Reagent was hydrolyzed. Action: Use rigorously dry equipment/solvents. check_precipitate->hydrolysis Yes bad_handling Conclusion: Handling protocol is inadequate. Action: Review and implement proper Schlenk/glovebox techniques. check_handling->bad_handling No other_issue Conclusion: Reagent is likely not the issue. Action: Investigate other reaction parameters (temp, stoichiometry, etc.). check_handling->other_issue Yes

References

Technical Support Center: Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the decomposition pathways of Titanium(III) propanolate is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known chemistry of Titanium(III) compounds, general principles of metal alkoxide stability, and analogies to the well-studied Titanium(IV) isopropoxide. Researchers should treat this information as a predictive guide and exercise caution in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Titanium(III) propanolate solution is changing color from its expected appearance. What could be the cause?

A1: A color change in your Titanium(III) propanolate solution is often an indication of oxidation or hydrolysis. Titanium(III) compounds are sensitive to air and moisture. Exposure to oxygen will oxidize Ti(III) to Ti(IV), and reaction with water will lead to the formation of titanium hydroxides or oxides. It is crucial to handle the compound under an inert atmosphere (e.g., in a glovebox) and with anhydrous solvents.

Q2: I am observing precipitate formation in my reaction mixture containing Titanium(III) propanolate. What is forming and how can I avoid it?

A2: Precipitate formation is likely due to the decomposition of the Titanium(III) propanolate. The precipitate is probably a mixture of titanium oxides and hydroxides resulting from exposure to trace amounts of water. To avoid this, ensure all your glassware is rigorously dried, and your solvents are anhydrous. Using freshly distilled solvents and performing the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is critical.

Q3: My experiment requires heating a solution of Titanium(III) propanolate, but I am getting inconsistent results. Why might this be?

A3: Thermal decomposition of titanium alkoxides can lead to the formation of titanium dioxide, organic byproducts, and water. The onset of thermal decomposition for similar titanium alkoxides can be around 250°C. Inconsistent results upon heating could be due to variations in the heating rate, duration, or localized overheating, leading to different decomposition products. Careful control of the temperature and heating profile is essential for reproducibility.

Q4: Can I use common organic solvents with Titanium(III) propanolate?

A4: While titanium alkoxides are generally soluble in many organic solvents, it is imperative to use anhydrous, non-protic solvents. Protic solvents like alcohols can undergo exchange reactions with the propanolate ligands, altering the composition of your precursor. Ensure your chosen solvent is rigorously dried and deoxygenated before use.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields
Symptom Possible Cause Troubleshooting Steps
Reaction yields are lower than expected.Oxidation of Ti(III) to Ti(IV): Ti(III) is a reducing agent and can be oxidized by air or other reagents in the reaction mixture, rendering it inactive for the desired transformation.- Handle all reagents and solutions under a strict inert atmosphere (glovebox or Schlenk line).- Use freshly purified and deoxygenated solvents.- Ensure all reaction partners are compatible with Ti(III).
Formation of unintended byproducts.Hydrolysis: Trace water in the reagents or solvent can hydrolyze the Ti-O bond, leading to the formation of titanium hydroxides/oxides and propanol.- Dry all glassware in an oven at >120°C for several hours and cool under vacuum or in a desiccator.- Use anhydrous grade solvents, preferably distilled from a suitable drying agent.- If possible, add a drying agent to the reaction mixture that is inert to the reactants.
The reaction does not proceed to completion.Thermal Decomposition: If the reaction is performed at elevated temperatures, the Titanium(III) propanolate may be decomposing before it can react as intended.- Determine the thermal stability of your specific compound using techniques like TGA-DSC.- If possible, conduct the reaction at a lower temperature for a longer duration.- Consider alternative, more thermally stable titanium precursors if high temperatures are unavoidable.
Issue 2: Difficulty in Characterizing the Product
Symptom Possible Cause Troubleshooting Steps
Spectroscopic data (e.g., NMR, IR) is complex or uninterpretable.Presence of Multiple Titanium Species: Incomplete reaction or decomposition can lead to a mixture of Ti(III) and Ti(IV) species, as well as various hydrolysis and pyrolysis products.- Attempt to purify the product using techniques suitable for air-sensitive compounds (e.g., crystallization or sublimation under inert atmosphere).- Use multiple characterization techniques to identify the different components.- Re-evaluate the reaction conditions to minimize side reactions.
Elemental analysis results are inconsistent with the expected product.Contamination with Decomposition Products: The product may be contaminated with titanium oxides or hydroxides from unintended decomposition.- Improve the inert atmosphere and anhydrous conditions of the reaction and workup.- Wash the product with a suitable anhydrous, non-coordinating solvent to remove soluble impurities.

Experimental Protocols

Protocol 1: General Handling of Titanium(III) Propanolate

  • Environment: All manipulations should be performed in a glovebox with an inert atmosphere (e.g., <1 ppm O₂ and H₂O) or using Schlenk line techniques.

  • Glassware: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours and then cooled under vacuum or in a desiccator immediately before use.

  • Solvents: Use anhydrous, deoxygenated solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Transfers: Solutions of Titanium(III) propanolate should be transferred using gas-tight syringes or cannulas.

  • Storage: Store solid Titanium(III) propanolate in a sealed container inside a glovebox. Solutions should be used immediately after preparation.

Visualizing Decomposition Pathways

The following diagrams illustrate the hypothesized decomposition pathways for Titanium(III) propanolate based on the known reactivity of related compounds.

oxidative_decomposition A Ti(III) Propanolate C Ti(IV) Species (e.g., oxo-bridged dimers) A->C Oxidation B Oxygen (O₂) B->C

Caption: Oxidative decomposition pathway of Titanium(III) propanolate.

hydrolytic_decomposition A Ti(III) Propanolate C Titanium(III) Hydroxide A->C Hydrolysis D Propanol A->D B Water (H₂O) B->C B->D

Caption: Hydrolytic decomposition pathway of Titanium(III) propanolate.

thermal_decomposition cluster_input Reactants cluster_output Products A Ti(III) Propanolate C Titanium Oxides A->C Pyrolysis D Organic Byproducts (e.g., propene, propanol) A->D Ligand Elimination B Heat (Δ)

Caption: Proposed thermal decomposition pathway of Titanium(III) propanolate.

Technical Support Center: Purification of Crude Titanium(3+) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude Titanium(3+) propanolate, a highly air- and moisture-sensitive organometallic compound. Adherence to strict inert atmosphere techniques is crucial for successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Unreacted starting materials: This may include titanium(III) chloride (TiCl₃) or other titanium precursors.

  • Byproducts: Salts such as lithium chloride (LiCl) if a salt elimination route with an alkali metal propanolate is used.

  • Oxidation and hydrolysis products: Exposure to trace amounts of air or moisture can lead to the formation of more stable Titanium(IV) species (e.g., Ti(OPr)₄) and titanium oxides (e.g., TiO₂).[1] These are often insoluble and appear as white precipitates.

  • Solvent residues: Residual solvents from the synthesis must be thoroughly removed.

Q2: What are the primary methods for purifying crude this compound?

A2: Due to the air- and moisture-sensitive nature of this compound, all purification procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][3] The most common purification methods are:

  • Filtration: To remove insoluble impurities like salts and decomposition products.[4]

  • Recrystallization: To obtain highly pure crystalline material by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to slowly cool.[5]

  • Vacuum Sublimation/Distillation (with caution): While vacuum distillation is common for more stable titanium(IV) alkoxides, it should be approached with caution for the thermally sensitive Ti(III) analogue.[6][7] Low-temperature vacuum sublimation may be a more suitable alternative if the compound is sufficiently volatile.

Q3: How can I assess the purity of my this compound sample?

A3: Assessing the purity of this paramagnetic compound requires specialized analytical techniques:

  • NMR Spectroscopy: While ¹H NMR spectra of paramagnetic compounds exhibit broad signals, they can still be useful for confirming the presence of the propanolate ligands and identifying major organic impurities.[8][9][10] However, detailed structural elucidation is challenging.

  • Elemental Analysis: Provides the elemental composition (C, H, and Ti) of the sample, which can be compared to the theoretical values for pure this compound.

  • X-ray Crystallography: If single crystals can be obtained, this technique provides definitive structural information and confirms the purity of the crystalline material.

Troubleshooting Guides

Below are common issues encountered during the purification of crude this compound and their potential solutions.

Problem Possible Cause(s) Troubleshooting Steps
Product is a dark, oily residue instead of a solid. 1. Incomplete removal of solvent. 2. Presence of low-melting impurities.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound's thermal stability is known. 2. Attempt recrystallization from a different solvent system.
Low yield after recrystallization. 1. The chosen solvent is too good at room temperature, leading to significant product loss in the mother liquor. 2. The product is decomposing during the heating step of recrystallization.1. Use a solvent in which the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[5] 2. Use the minimum amount of hot solvent necessary to dissolve the product.[11] 3. Avoid prolonged heating.
Product color is off (e.g., brownish or greyish instead of the expected color). 1. Oxidation to Ti(IV) species. 2. Presence of metallic impurities.1. Ensure all solvents are rigorously degassed and all manipulations are performed under a strictly inert atmosphere.[2][3] 2. Filter the crude solution before crystallization to remove any particulate matter.
Insoluble white particles are present in the purified product. 1. Hydrolysis has occurred, forming titanium oxides (TiO₂).[1]1. This is a sign of exposure to moisture. The purification must be repeated with freshly dried and degassed solvents and under a more rigorous inert atmosphere.
Difficulty in inducing crystallization. 1. The solution is not sufficiently concentrated. 2. The solution is too pure (supersaturated).1. Slowly evaporate some of the solvent under reduced pressure. 2. "Scratch" the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal from a previous successful crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization under Inert Atmosphere

This protocol describes a general procedure for the recrystallization of an air-sensitive compound like this compound. The choice of solvent is critical and must be determined empirically. A good solvent will dissolve the compound when hot but have low solubility when cold.[5]

Materials:

  • Crude this compound

  • Anhydrous and deoxygenated solvent (e.g., toluene, hexane, or a mixture)

  • Schlenk flasks

  • Cannula

  • Filter stick or fritted filter funnel

  • Heating mantle and magnetic stirrer

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • In a glovebox or on a Schlenk line, place the crude this compound in a Schlenk flask with a magnetic stir bar.

  • Add a minimal amount of the chosen anhydrous and deoxygenated solvent to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using a large excess.[11]

  • If insoluble impurities are present, perform a hot filtration under inert atmosphere using a pre-warmed filter stick or fritted funnel into a clean, dry Schlenk flask.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • For maximum yield, further cool the flask in a refrigerator or a low-temperature bath.

  • Once crystallization is complete, isolate the purified crystals by cannula filtration of the supernatant liquid.

  • Wash the crystals with a small amount of the cold, fresh solvent.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Filtration under Inert Atmosphere

This protocol is suitable for removing insoluble impurities from a solution of crude this compound.

Materials:

  • Crude this compound solution

  • Schlenk flasks

  • Cannula with a filter tip (e.g., a small piece of glass wool or a commercial filter cannula)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Ensure both the flask containing the crude solution and the receiving Schlenk flask are under a positive pressure of inert gas.

  • Insert one end of the filter cannula into the headspace of the flask containing the crude solution.

  • Insert the other end of the cannula into the receiving flask.

  • Lower the filter end of the cannula into the solution.

  • Carefully apply a slight vacuum to the receiving flask or increase the inert gas pressure in the first flask to initiate the transfer of the solution, leaving the insoluble impurities behind.

  • Once the transfer is complete, remove the cannula. The purified solution in the receiving flask can then be used for further steps, such as recrystallization or solvent removal.

Visualizations

Experimental_Workflow Purification Workflow for Crude this compound A Crude Ti(OPr)3 (in Schlenk Flask) B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if insolubles present) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D No Insolubles C->D E Isolate Crystals (Cannula Filtration) D->E F Wash with Cold Solvent E->F G Dry under High Vacuum F->G H Pure Crystalline Ti(OPr)3 G->H

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Logic Troubleshooting Common Purification Issues Start Start Purification Problem Problem Encountered? Start->Problem OilyProduct Oily Residue Problem->OilyProduct Yes LowYield Low Yield Problem->LowYield Yes OffColor Discoloration Problem->OffColor Yes Success Pure Product Problem->Success No SolveOily Dry under vacuum / Recrystallize OilyProduct->SolveOily SolveYield Optimize solvent / Minimize heating LowYield->SolveYield SolveColor Improve inert atmosphere / Pre-filter OffColor->SolveColor SolveOily->Start SolveYield->Start SolveColor->Start

Caption: A logical diagram for troubleshooting common issues during purification.

References

Technical Support Center: Catalysis with Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in catalysis with Titanium(III) propanolate.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction with Titanium(III) propanolate is not initiating. What are the common causes?

A1: Failure of reaction initiation is a common issue and can be attributed to several factors:

  • Catalyst Inactivity: The Titanium(III) propanolate may have been oxidized to Titanium(IV) due to improper handling and exposure to air or moisture. The Ti(III) species is the active catalyst in many radical-mediated reactions.

  • Insufficient Purity of Reagents: Traces of water or other protic impurities in the solvent or substrate can rapidly deactivate the catalyst.

  • Low Catalyst Loading: The amount of catalyst may be insufficient to initiate the reaction, especially if there are inhibiting impurities present.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature range to initiate, which can be determined from literature precedents for similar transformations.

Q2: I am observing significant batch-to-batch variability in my reaction outcomes. How can I ensure consistency?

A2: Batch-to-batch inconsistency often stems from variations in the quality of the Titanium(III) propanolate catalyst. To ensure reproducible results, it is crucial to:

  • Standardize Catalyst Synthesis and Handling: Use a consistent protocol for the synthesis or procurement of Titanium(III) propanolate. Strictly adhere to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) to prevent oxidation.

  • Characterize Each New Batch: Before use, characterize each new batch of the catalyst to determine the percentage of active Ti(III). A common method is Electron Spin Resonance (ESR) spectroscopy, which can quantify the paramagnetic Ti(III) species.[1]

  • Ensure Solvent and Substrate Purity: Always use freshly distilled and degassed solvents. The purity of the substrate should also be verified, as impurities can act as poisons to the catalyst.

Q3: My reaction is producing a significant amount of side products. What are the likely side reactions?

A3: The formation of side products can be complex and reaction-dependent. However, some common side reactions in Titanium(III) catalyzed processes include:

  • Polymerization of Solvent or Substrate: In radical polymerizations, side reactions can include chain transfer to solvent or impurities, leading to polymers with lower molecular weight or different end-groups.

  • Over-reduction of the Substrate: In radical coupling reactions, the highly reactive Ti(III) species can sometimes lead to over-reduction of the substrate or product.

  • Catalyst Deactivation Products: The deactivated catalyst, often a Ti(IV) species, can sometimes catalyze undesired side reactions. For instance, in epoxidation reactions, deactivated sites can lead to the formation of diols.[2]

Q4: How can I determine the concentration of active Ti(III) in my catalyst sample?

A4: The concentration of the active Ti(III) species is critical for consistent catalytic activity. Several methods can be employed for this determination:

  • Electron Spin Resonance (ESR) Spectroscopy: As a paramagnetic species, Ti(III) can be directly observed and quantified using ESR.[1] This is a powerful and non-destructive technique.

  • UV-Vis Spectroscopy: Ti(III) complexes often have distinct absorption bands in the visible region, which can be used for quantification, although this method is less specific than ESR.

  • Titration Methods: Redox titration can be used to determine the amount of Ti(III). For example, a known amount of the catalyst can be reacted with a standard solution of an oxidizing agent, and the endpoint can be determined potentiometrically or with an indicator.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

This guide helps to diagnose and resolve issues of low or no catalytic activity in reactions employing Titanium(III) propanolate.

Troubleshooting Workflow

start Low or No Activity Observed check_catalyst 1. Verify Catalyst Quality start->check_catalyst check_reagents 2. Check Reagent Purity check_catalyst->check_reagents Ti(III) content OK re_synthesize Synthesize/Procure Fresh Catalyst check_catalyst->re_synthesize Ti(III) content low? check_conditions 3. Review Reaction Conditions check_reagents->check_conditions Reagents pure purify_reagents Purify Solvents and Substrates check_reagents->purify_reagents Impurities detected? check_conditions->start Conditions optimal, still no activity optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions Conditions suboptimal? success Problem Resolved re_synthesize->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low catalytic activity.

Detailed Steps:

  • Verify Catalyst Quality:

    • Visual Inspection: Titanium(III) propanolate solutions are typically colored (e.g., blue or green). A colorless solution may indicate complete oxidation to Ti(IV).

    • Quantify Ti(III) Content: Use ESR spectroscopy or a titration method to determine the percentage of active Ti(III). A significant decrease from the expected value indicates catalyst degradation.

  • Check Reagent Purity:

    • Solvent: Ensure solvents are anhydrous and deoxygenated. Use freshly distilled solvents from an appropriate drying agent.

    • Substrate: Verify the purity of your substrate. Impurities, even at low levels, can act as catalyst poisons. Consider purification of the substrate if its purity is questionable.

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to initiate, while others are sensitive to high temperatures.

    • Atmosphere: All manipulations should be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Issue 2: Poor Reproducibility of Results

This guide addresses the problem of inconsistent yields and selectivities between different experimental runs.

Logical Relationship Diagram

cluster_factors Factors Affecting Reproducibility cluster_outcomes Inconsistent Outcomes Catalyst_Quality Catalyst Batch Variation (Ti(III) %) Yield Variable Yields Catalyst_Quality->Yield Selectivity Inconsistent Selectivity Catalyst_Quality->Selectivity Reagent_Purity Solvent/Substrate Purity (Water, O2, etc.) Reagent_Purity->Yield Reagent_Purity->Selectivity Technique Experimental Technique (Inert atmosphere, dosing) Technique->Yield Technique->Selectivity

Caption: Factors influencing inconsistent reaction outcomes.

Mitigation Strategies:

  • Catalyst Standardization:

    • Establish a reliable source or a standardized in-house synthesis protocol for Titanium(III) propanolate.

    • Quantify the Ti(III) content for every new batch and adjust the catalyst loading accordingly to ensure a consistent molar amount of the active species is used.

  • Rigorous Experimental Protocol:

    • Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the reaction setup, reagent addition, and work-up.

    • Utilize a glovebox for all manipulations of the catalyst and other air-sensitive reagents.

    • Ensure all glassware is rigorously dried before use.

  • Solvent and Reagent Quality Control:

    • Use a consistent source and purification method for all solvents.

    • If possible, analyze the purity of substrates from different batches before use.

Experimental Protocols

Protocol 1: General Procedure for a Titanium(III) Propanolate Catalyzed Radical Cyclization

This protocol provides a general methodology for a radical cyclization reaction, which should be adapted based on the specific substrate and literature precedents.

Experimental Workflow

setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Solvent and Substrate setup->reagents catalyst 3. Add Ti(III) Propanolate Solution reagents->catalyst reaction 4. Heat to Reaction Temperature catalyst->reaction monitor 5. Monitor Reaction Progress (TLC/GC-MS) reaction->monitor quench 6. Quench Reaction monitor->quench Reaction Complete workup 7. Aqueous Work-up and Extraction quench->workup purification 8. Column Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for a typical Ti(III)-catalyzed reaction.

Methodology:

  • Preparation: All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry argon. The reaction is assembled under a positive pressure of argon.

  • Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the substrate (1.0 mmol) and anhydrous, degassed toluene (10 mL).

  • Catalyst Addition: A stock solution of Titanium(III) propanolate in toluene (0.2 M) is prepared in a glovebox. The required volume of the catalyst solution (e.g., 0.5 mL, 0.1 mmol, 10 mol%) is added to the reaction mixture via a gas-tight syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 12 hours).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Protocol 2: Quantification of Ti(III) by Redox Titration (General Method)

This is a general procedure and may need optimization for specific Titanium(III) propanolate samples.

  • Sample Preparation: In a glovebox, accurately weigh approximately 100-200 mg of the Titanium(III) propanolate sample into a flask. Dissolve the sample in a known volume of deoxygenated dilute sulfuric acid.

  • Titration Setup: The flask is sealed with a septum and removed from the glovebox. The solution is kept under a positive pressure of argon.

  • Titration: Titrate the Ti(III) solution with a standardized solution of a suitable oxidizing agent, such as ceric ammonium nitrate or ferric ammonium sulfate, using a potentiometric endpoint detection or a suitable redox indicator.

  • Calculation: The percentage of Ti(III) in the original sample can be calculated based on the volume and concentration of the titrant used and the initial mass of the sample.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical Radical Cyclization Reaction

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.485
2THF7.672
3Dichloromethane9.165
4Acetonitrile37.540

Table 2: Influence of Catalyst Batch on Reaction Yield

EntryCatalyst BatchTi(III) Content (by ESR)Yield (%)
1A92%88
2B75%71
3C52%48
4D (exposed to air)< 5%< 5

References

Technical Support Center: Synthesis of Titanium(III) Propanolate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Titanium(III) propanolate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned from the expected color of Ti(III) to a yellowish or colorless solution. What could be the cause?

This color change typically indicates the oxidation of Titanium(III) to Titanium(IV). Titanium(III) compounds are highly sensitive to air and moisture. The synthesis of Titanium(III) propanolate must be conducted under strictly inert conditions, such as a nitrogen or argon atmosphere, to prevent this side reaction.[1][2]

Q2: I observed the formation of a white precipitate in my reaction flask. What is this precipitate and how can I avoid it?

The formation of a white precipitate is most likely due to the hydrolysis of the titanium alkoxide by trace amounts of water in your solvents or reagents.[2][3] This leads to the formation of titanium oxides (e.g., TiO₂) or hydroxides. To prevent this, ensure all glassware is rigorously dried, and solvents are anhydrous and deoxygenated before use.

Q3: The yield of my Titanium(III) propanolate is consistently low. What are the potential reasons?

Low yields can result from several factors:

  • Incomplete reduction: If you are synthesizing Ti(III) propanolate from a Ti(IV) precursor, the reduction may be incomplete, leaving a mixture of oxidation states.

  • Oxidation: As mentioned in Q1, exposure to air will lead to the formation of Ti(IV) species, reducing the yield of your desired product.

  • Side reactions with solvents: The choice of solvent is critical. Protic solvents will react with the alkoxide. Ensure you are using a dry, aprotic solvent.

  • Product loss during workup: Titanium(III) propanolate is sensitive and can be lost during purification if not handled under inert conditions.

Q4: My final product seems to be a mixture of different titanium species. How can I confirm the purity and what are the likely contaminants?

The most common impurity is the corresponding Titanium(IV) propanolate due to oxidation. Other possibilities include unreacted starting materials or byproducts from side reactions. Techniques such as UV-Vis spectroscopy can be useful to characterize the d-d transitions of Ti(III), while EPR (Electron Paramagnetic Resonance) spectroscopy can confirm the presence of the d¹ Ti(III) center. Purity can also be assessed by elemental analysis.

Q5: What are the best practices for handling and storing Titanium(III) propanolate?

Due to its sensitivity to air and moisture, Titanium(III) propanolate should be handled and stored exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] It should be stored in a sealed container in a cool, dark, and dry place.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction mixture is yellow/colorless instead of the expected color for Ti(III) Oxidation of Ti(III) to Ti(IV) by air.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use deoxygenated solvents.
Formation of a white precipitate Hydrolysis of the titanium alkoxide by moisture.Use oven-dried glassware. Use anhydrous solvents. Ensure all reagents are dry.
Low product yield Incomplete reduction of Ti(IV) precursor.Optimize reaction time and temperature for the reduction step. Use a fresh or properly stored reducing agent.
Oxidation of the product.Improve inert atmosphere techniques during reaction and workup.
Side reactions with the solvent.Use a non-reactive, anhydrous, and aprotic solvent.
Product is an intractable oil or solid Formation of polymeric Ti-O-Ti species due to partial hydrolysis.Rigorously exclude water from the reaction.
Inconsistent results between batches Variations in the quality of reagents or solvents.Use reagents and solvents from a reliable source and ensure they are properly stored. Purify reagents if necessary.

Experimental Protocols

A general procedure for the synthesis of a Titanium(III) alkoxide involves the reduction of a Titanium(IV) precursor in the presence of the desired alcohol. The following is a generalized protocol that should be adapted and optimized for specific laboratory conditions.

Synthesis of Titanium(III) Propanolate from Titanium(IV) Chloride

  • Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a positive pressure of dry argon or nitrogen.

  • Reagents: In the Schlenk flask, dissolve Titanium(IV) chloride in a suitable anhydrous, deoxygenated aprotic solvent (e.g., toluene or hexane).

  • Alcohol Addition: Slowly add a stoichiometric amount of anhydrous propanol to the solution via the addition funnel while stirring. This will form the Titanium(IV) propanolate in situ.

  • Reduction: Cool the mixture to the appropriate temperature (e.g., 0 °C or below) and slowly add a solution of a suitable reducing agent (e.g., a lithium aluminum hydride or a Grignard reagent) via the addition funnel. The reaction progress can often be monitored by a color change.

  • Reaction: Allow the reaction to stir at a controlled temperature for a specified period to ensure complete reduction.

  • Isolation: After the reaction is complete, the product can be isolated by filtration to remove any solid byproducts, followed by removal of the solvent under vacuum.

  • Purification: The crude product may be purified by vacuum distillation or recrystallization from a suitable anhydrous, non-coordinating solvent. All purification steps must be carried out under a strict inert atmosphere.

Visualizations

Side_Reactions cluster_main_path Main Synthesis Pathway cluster_side_reactions Potential Side Reactions TiCl4 Titanium(IV) Chloride (Starting Material) Ti_IV_propanolate Titanium(IV) Propanolate TiCl4->Ti_IV_propanolate + Propanol Ti_III_propanolate Titanium(III) Propanolate (Desired Product) Ti_IV_propanolate->Ti_III_propanolate + Reducing Agent Incomplete_Reduction Mixture of Ti(III) and Ti(IV) Ti_IV_propanolate->Incomplete_Reduction Incomplete Reduction Oxidation_Product Titanium(IV) Species Ti_III_propanolate->Oxidation_Product + O2 (Air) Hydrolysis_Product Titanium Oxides/Hydroxides (e.g., TiO2) Ti_III_propanolate->Hydrolysis_Product + H2O (Moisture) Troubleshooting_Workflow start Start Synthesis check_color Is the reaction mixture the correct color for Ti(III)? start->check_color check_precipitate Is a white precipitate formed? check_color->check_precipitate Yes oxidation Potential Oxidation: - Check inert atmosphere - Use deoxygenated solvents check_color->oxidation No check_yield Is the yield low? check_precipitate->check_yield No hydrolysis Potential Hydrolysis: - Use anhydrous solvents - Flame-dry glassware check_precipitate->hydrolysis Yes success Synthesis Successful check_yield->success No incomplete_reduction Potential Incomplete Reduction: - Optimize reaction time/temp - Check reducing agent check_yield->incomplete_reduction Yes oxidation->start hydrolysis->start incomplete_reduction->start

References

Technical Support Center: Titanium(3+) Propanolate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Titanium(3+) propanolate precipitation. The information is based on established principles of inorganic and organometallic chemistry, as direct literature on this specific complex is limited.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound typically involves the reaction of a Titanium(III) salt, most commonly Titanium(III) chloride (TiCl₃), with propanol. To drive the reaction towards the product and achieve a higher yield, a base is often used to neutralize the hydrochloric acid (HCl) byproduct.

Q2: Why is an inert atmosphere crucial for this reaction?

Titanium(III) is susceptible to oxidation to Titanium(IV), especially in the presence of oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of Titanium(IV) oxide or other oxygenated species, which would decrease the yield of the desired this compound.

Q3: What are suitable solvents for the synthesis and precipitation of this compound?

The reaction is typically carried out in an excess of propanol, which acts as both a reactant and a solvent. For precipitation, a non-polar solvent in which the this compound is insoluble can be used as an anti-solvent. The choice of solvent should be guided by the solubility of the reactants and the insolubility of the final product.

Q4: How can I confirm the formation of this compound?

Characterization can be challenging due to the compound's sensitivity. However, techniques such as UV-Vis spectroscopy can be used to observe the characteristic d-d transitions of the Ti(III) ion. Infrared (IR) spectroscopy can confirm the presence of the propanolate ligand. Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive method to confirm the presence of the paramagnetic Ti(III) center.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Precipitate 1. Incomplete reaction. 2. Product is soluble in the reaction mixture. 3. Insufficient base to neutralize HCl.1. Increase reaction time or temperature (monitor for side reactions). 2. Add a non-polar anti-solvent to induce precipitation. 3. Ensure a stoichiometric or slight excess of a non-coordinating base is used.
Precipitate is white or off-white instead of the expected color. Oxidation of Ti(III) to Ti(IV).1. Ensure all solvents and reagents are rigorously dried and deoxygenated. 2. Improve the inert atmosphere conditions (e.g., use a glovebox, ensure proper purging with inert gas).
Formation of a gel instead of a crystalline precipitate. Uncontrolled hydrolysis due to trace amounts of water.1. Use anhydrous solvents and reagents. 2. Perform the reaction at a lower temperature to slow down the reaction kinetics.
Product is difficult to filter and isolate. Formation of very fine particles or an oily product.1. Allow the precipitate to age in the mother liquor to encourage crystal growth. 2. Centrifugation followed by decantation of the supernatant may be more effective than filtration.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Anhydrous propanol

  • Anhydrous, non-coordinating base (e.g., triethylamine)

  • Anhydrous, non-polar solvent (e.g., hexane) for precipitation

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under a strict inert atmosphere, suspend Titanium(III) chloride in anhydrous propanol in a Schlenk flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of a non-coordinating base (e.g., triethylamine) to the suspension with vigorous stirring. The base will react with the HCl formed during the reaction, precipitating as the hydrochloride salt.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Filter the mixture under inert atmosphere to remove the precipitated hydrochloride salt.

  • To the filtrate, add an anhydrous, non-polar anti-solvent (e.g., hexane) to precipitate the this compound.

  • Isolate the precipitate by filtration or centrifugation under an inert atmosphere.

  • Wash the product with the anti-solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Suspend TiCl3 in anhydrous propanol add_base Add non-coordinating base at 0°C start->add_base react Stir at room temperature add_base->react filter_salt Filter to remove hydrochloride salt react->filter_salt precipitate Add anti-solvent to precipitate product filter_salt->precipitate isolate Isolate precipitate (filtration/centrifugation) precipitate->isolate wash Wash with anti-solvent isolate->wash dry Dry under vacuum wash->dry end end dry->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

logical_relationships Factors Influencing this compound Yield cluster_positive Positive Influences cluster_negative Negative Influences yield Yield of Ti(OPr)3 inert_atmosphere Strict Inert Atmosphere inert_atmosphere->yield anhydrous_conditions Anhydrous Solvents/Reagents anhydrous_conditions->yield base Use of Base base->yield oxygen Oxygen oxygen->yield water Water (Moisture) water->yield no_base Absence of Base no_base->yield

Technical Support Center: Scaling Up Titanium Alkoxide Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide primarily focuses on the production of Titanium(IV) isopropoxide , commonly referred to as TTIP. Publicly available, detailed information regarding the specific challenges in scaling up the production of Titanium(III) propanolate is scarce. However, Titanium(III) compounds are generally recognized as being significantly more sensitive to air and moisture than their Titanium(IV) counterparts.[1] Therefore, the challenges and troubleshooting steps outlined below for TTIP should be considered highly relevant, and likely more critical, for any work involving the Titanium(III) analogue. The synthesis of Ti(III) alkoxides would require even more stringent anhydrous and oxygen-free conditions.

This support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis and scale-up of titanium isopropoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Titanium(IV) isopropoxide? A1: The most prevalent synthesis method involves the reaction of titanium tetrachloride (TiCl₄) with isopropanol.[2][3] This reaction is typically performed in the presence of a base, such as ammonia, to neutralize the hydrogen chloride (HCl) byproduct.[4]

Q2: My product is a white solid instead of a liquid. What happened? A2: The formation of a white solid, likely titanium dioxide (TiO₂), indicates contamination with water.[3][4] Titanium(IV) isopropoxide is extremely sensitive to moisture and will rapidly hydrolyze upon contact with water from the atmosphere, solvents, or glassware.[3]

Q3: Why is it critical to handle Titanium(IV) isopropoxide under an inert atmosphere? A3: This compound is highly reactive with water and oxygen.[1] Exposure to air will lead to hydrolysis and the formation of titanium dioxide, compromising the purity and integrity of the product.[3][4] All handling, storage, and transfers should be conducted under a dry, inert atmosphere like nitrogen or argon using a glove box or Schlenk line techniques.

Q4: What are the primary safety concerns when scaling up production? A4: The primary safety concerns are the flammability of the material and the exothermic nature of the synthesis reaction. The reaction between TiCl₄ and isopropanol generates significant heat and the corrosive byproduct hydrogen chloride, which must be carefully managed to prevent overheating and potential ignition.[3]

Q5: How can I purify the crude Titanium(IV) isopropoxide? A5: The standard method for purifying crude Titanium(IV) isopropoxide is through distillation under reduced pressure. This helps to remove impurities such as unreacted starting materials, byproducts like ammonium chloride (if ammonia was used), and residual solvent.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Ensure stoichiometric amounts of reagents. Increase reaction time or temperature moderately. Ensure efficient removal of HCl byproduct (e.g., with ammonia).The reaction between TiCl₄ and isopropanol needs to go to completion. The HCl byproduct can create an equilibrium that limits product formation if not effectively neutralized.[4]
Product Loss During Workup Handle the product strictly under inert and anhydrous conditions. Ensure all glassware is thoroughly dried. Use dry, deoxygenated solvents.Accidental exposure to moisture during transfer or filtration will convert the desired product into TiO₂, drastically reducing the yield of the alkoxide.[3][4]
Leak in the System Check all joints and seals in your reaction setup for leaks before starting. Maintain a slight positive pressure of inert gas throughout the reaction.Atmospheric moisture and oxygen can enter the reaction vessel through leaks, leading to product decomposition.
Issue 2: Product Contamination & Discoloration
Potential Cause Troubleshooting Step Explanation
White Precipitate (TiO₂) Improve anhydrous techniques. Dry all solvents and reagents before use. Bake glassware and allow it to cool under vacuum or in a desiccator.The presence of water leads to the formation of titanium dioxide (TiO₂), the most common impurity.[3][4]
Yellow to Brown Discoloration Store the product in amber glass or metal containers, protected from light and under an inert atmosphere.[3]Discoloration can occur upon storage due to slow decomposition, which may be accelerated by light or trace impurities.
Residual Starting Materials Improve the efficiency of the purification step. For distillation, ensure the fractionating column provides adequate separation.Incomplete purification can leave unreacted TiCl₄ or isopropanol in the final product, affecting its performance in subsequent applications.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Titanium(IV) Isopropoxide

Objective: To synthesize Titanium(IV) isopropoxide from Titanium(IV) chloride and isopropanol.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous Isopropanol

  • Anhydrous Ammonia gas

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Schlenk flask and line or glove box

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler. Maintain the system under a positive pressure of inert gas.

  • Reagent Preparation: In the Schlenk flask, dissolve anhydrous isopropanol in an anhydrous solvent like toluene.

  • Reaction: Cool the isopropanol solution in an ice bath. Slowly add TiCl₄ to the solution via the dropping funnel with vigorous stirring. The reaction is exothermic.[3]

  • Neutralization: Once the TiCl₄ addition is complete, bubble anhydrous ammonia gas through the solution to neutralize the HCl formed. This will precipitate ammonium chloride (NH₄Cl).

  • Filtration: Once the reaction is complete, filter the mixture under inert atmosphere to remove the NH₄Cl precipitate.

  • Purification: Transfer the filtrate to a distillation apparatus. Purify the Titanium(IV) isopropoxide by vacuum distillation.

Protocol 2: Quality Control & Characterization

Objective: To confirm the identity and purity of the synthesized Titanium(IV) isopropoxide.

Technique Parameter Expected Result
FTIR Spectroscopy C-O stretching, Ti-O stretchingLook for characteristic peaks for the isopropoxide ligand and the Ti-O bond, and the absence of a broad O-H peak which would indicate hydrolysis.
¹H NMR Spectroscopy Chemical shift and integrationExpect to see characteristic septet and doublet for the isopropyl protons in the correct integration ratio.
Gravimetric Assay (%Ti) Titanium contentThe percentage of titanium by weight should conform to the theoretical value for C₁₂H₂₈O₄Ti. A typical purity assay is 16.6% to 17.3% Ti.[3]

Data & Physical Properties

The following table summarizes key quantitative data for Titanium(IV) isopropoxide.

Property Value Reference
Molecular Formula C₁₂H₂₈O₄Ti[4]
Molar Mass 284.22 g/mol [5]
Appearance Colorless to pale-yellow liquid[4][5]
Density ~0.96 g/cm³[4]
Melting Point 17-20 °C[4][5]
Boiling Point 232 °C (at 760 mm Hg)[4][5]
Solubility Soluble in ethanol, ether, benzene, chloroform. Reacts with water.[4][5]

Visual Guides & Workflows

Synthesis and Purification Workflow

cluster_prep Preparation cluster_synthesis Synthesis (Inert Atmosphere) cluster_workup Workup & Purification cluster_final Final Product Prep Assemble and Dry Glassware (Schlenk Flask, Funnel) Reagents Prepare Anhydrous Reagents (Isopropanol, Solvent) Reaction 1. Cool Isopropanol Solution Reagents->Reaction Addition 2. Add TiCl4 Dropwise (Exothermic Reaction) Reaction->Addition Neutralize 3. Bubble NH3 Gas (Precipitates NH4Cl) Addition->Neutralize Filter Filter to Remove NH4Cl Neutralize->Filter Distill Vacuum Distill Filtrate Filter->Distill Product Pure Titanium(IV) Isopropoxide Distill->Product Store Store Under Inert Gas Away From Light Product->Store

Caption: Workflow for Titanium(IV) Isopropoxide Synthesis.

Troubleshooting Low Product Yield

Start Low Yield of Titanium Isopropoxide Check_Precipitate Is there a white precipitate in the product? Start->Check_Precipitate Check_Reaction Was the reaction run to completion? Check_Precipitate->Check_Reaction No Result_Hydrolysis Moisture Contamination: Product hydrolyzed to TiO2. ACTION: Improve anhydrous technique. Check_Precipitate->Result_Hydrolysis Yes Check_Workup Was the workup strictly anhydrous? Check_Reaction->Check_Workup Yes Result_Incomplete Incomplete Reaction: ACTION: Increase reaction time or improve HCl neutralization. Check_Reaction->Result_Incomplete No Result_Workup Product Loss During Workup: ACTION: Ensure all transfers are under inert atmosphere. Check_Workup->Result_Workup No TTIP Ti(O-i-Pr)4 (Desired Product) Intermediate Ti(O-i-Pr)3(OH) + i-PrOH TTIP->Intermediate H2O H2O (Moisture Contamination) H2O->Intermediate Condensation Further Condensation and Hydrolysis Intermediate->Condensation TiO2 TiO2 (White Precipitate) Condensation->TiO2

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Titanium-Based Catalysts: Featuring Titanium(3+) Propanolate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of industrial and academic catalysis is continually evolving, with a persistent demand for more efficient, selective, and environmentally benign catalytic systems. Titanium-based catalysts have long been a cornerstone in this field, demonstrating remarkable utility in a wide array of chemical transformations, including olefin polymerization, epoxidation, and various organic syntheses. This guide provides an objective comparison of the catalytic activity of different titanium catalysts, with a special focus on the potential of Titanium(3+) propanolate in relation to more established titanium(IV) and other titanium(III) systems. While direct, comprehensive experimental data for this compound is limited in publicly accessible literature, this guide collates available quantitative data for analogous compounds and provides a framework for its potential performance based on established catalytic trends.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the catalytic performance of various titanium catalysts in two key reaction types: olefin polymerization and cyclohexene epoxidation. The data has been compiled from multiple research sources to provide a broad perspective.

Table 1: Catalytic Activity of Titanium Catalysts in Ethylene Polymerization

Catalyst SystemCocatalystPolymerization ConditionsActivity (kg PE / mol Ti·h)Reference
TiCl₄/MgCl₂Triethylaluminium (TEA)80°C, Ethylene pressure not specified1719[1]
Mg(OEt)₂/TiCl₄Triethylaluminium (TEA)80°C, Ethylene pressure not specified551[1]
Dendritic Salicylaldimine TitaniumMethylaluminoxane (MAO)25°C, 1.0 MPa Ethylene, Al/Ti = 100078.56[2]
[TiCl₃{TbtNC(Me)CHC(Me)NMes}]Not specifiedNot specifiedup to 1.1 × 10⁴[3][4]

Table 2: Catalytic Performance of Titanium Catalysts in Cyclohexene Epoxidation

CatalystOxidantReaction ConditionsCyclohexene Conversion (%)Epoxide Selectivity (%)Reference
1.0% Fe-TiO₂Visible Light/O₂Not specifiedNot specified20.4[5]
Ti-betaH₂O₂Not specified33.2~80 (epoxide + diol)[6]
Ti-MCM-41H₂O₂Not specified21.2Lower selectivity to epoxide[6]
TiO₂/SiO₂@SiCtert-butyl hydroperoxide (TBHP)Not specified83>90[7]
TiO₂/SiO₂@SiCcumyl hydroperoxide (CHP)Not specified72>90[7]
Re-Ti-Beta-0.20H₂O₂333 K, 2 h27.9Not specified[8]
Ti-Beta (pristine)H₂O₂333 K, 2 h14.1Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a titanium catalyst and its application in a catalytic reaction, based on methods described in the literature.

General Synthesis of Titanium(III) Alkoxides

Materials:

  • Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • A suitable reducing agent (e.g., Grignard reagent, alkali metal)

  • Anhydrous propanol

  • Anhydrous, inert solvent (e.g., THF, toluene)

  • Schlenk line and inert atmosphere (e.g., argon or nitrogen) capabilities

Procedure:

  • Under an inert atmosphere, dissolve the titanium(IV) precursor in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the reducing agent to the stirred solution. The reaction progress is often indicated by a color change.

  • After the reduction is complete, slowly add a stoichiometric amount of anhydrous propanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to ensure complete alcoholysis.

  • The resulting this compound solution can be used directly, or the product can be isolated by removing the solvent under vacuum and purified by recrystallization or sublimation, depending on its physical properties.

Note: The synthesis of Ti(III) compounds requires strict exclusion of air and moisture due to their high reactivity.

Ethylene Polymerization using a Ziegler-Natta Catalyst

This protocol is a generalized procedure based on the principles of Ziegler-Natta polymerization.

Materials:

  • Titanium catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium, TEA)

  • Anhydrous, deoxygenated solvent (e.g., n-heptane)

  • High-purity ethylene gas

  • Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet

Procedure:

  • Thoroughly dry and purge the polymerization reactor with an inert gas (e.g., nitrogen or argon).

  • Introduce the desired amount of solvent into the reactor.

  • Add the cocatalyst (TEA) to the solvent and stir.

  • Introduce the titanium catalyst into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.

  • Monitor the ethylene uptake to follow the polymerization rate.

  • After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).

  • Collect the polymer by filtration, wash it with methanol and other solvents to remove catalyst residues, and dry it under vacuum to a constant weight.

  • Characterize the resulting polyethylene for its molecular weight, molecular weight distribution, and other properties using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

Visualizing Catalytic Processes

To better understand the mechanisms and workflows involved in titanium-catalyzed reactions, the following diagrams have been generated using the DOT language.

olefin_polymerization_cycle Active_Site Active Ti(III) Center [L_nTi-R] Olefin_Coordination Olefin Coordination Active_Site->Olefin_Coordination Olefin Insertion Olefin Insertion Olefin_Coordination->Insertion Migratory Insertion Propagation Chain Propagation Insertion->Propagation [L_nTi-CH2-CHR-R] Propagation->Olefin_Coordination Another Olefin Termination Chain Termination Propagation->Termination Termination Agent Termination->Active_Site Regeneration Polymer Polymer Chain Termination->Polymer

Caption: A simplified catalytic cycle for olefin polymerization initiated by a titanium active center.

catalyst_evaluation_workflow cluster_synthesis Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Catalyst_Synthesis Synthesis of Titanium Catalyst Characterization Catalyst Characterization (e.g., XRD, XPS, TEM) Catalyst_Synthesis->Characterization Catalyst_Addition Introduction of Catalyst and Cocatalyst Characterization->Catalyst_Addition Reaction_Setup Reaction Setup (Substrate, Solvent, Conditions) Reaction_Setup->Catalyst_Addition Reaction_Monitoring Monitoring Reaction Progress (e.g., GC, NMR) Catalyst_Addition->Reaction_Monitoring Product_Isolation Product Isolation and Purification Reaction_Monitoring->Product_Isolation Data_Analysis Calculation of Conversion, Selectivity, and Yield Product_Isolation->Data_Analysis Performance_Comparison Comparison with Other Catalysts Data_Analysis->Performance_Comparison

Caption: A general workflow for the evaluation of titanium catalyst performance.

Discussion and Future Outlook

The presented data highlights the diverse catalytic activities of titanium-based systems. In olefin polymerization, the choice of support and cocatalyst significantly influences the activity of TiCl₄-based catalysts. Notably, some Ti(III) complexes exhibit very high polymerization activities. For epoxidation reactions, the catalyst's composition and structure, such as the presence of dopants or the nature of the support, play a crucial role in determining both conversion and selectivity.

While direct experimental data for this compound remains elusive in the reviewed literature, some inferences can be drawn. The generally higher catalytic activity observed for some Ti(III) species compared to their Ti(IV) counterparts in certain reactions suggests that this compound could be a highly active catalyst. The propanolate ligand, being an alkoxide, would likely render the titanium center highly active, particularly in reactions such as ring-opening polymerization.

The field of titanium catalysis continues to be an active area of research. Future studies focusing on the synthesis and catalytic evaluation of well-defined Ti(III) alkoxide complexes, including this compound, are needed to fully elucidate their potential. Such research will undoubtedly contribute to the development of next-generation catalysts with enhanced performance for a variety of important chemical transformations. Professionals in drug development and fine chemical synthesis should monitor these advancements, as they may offer novel and more efficient routes to complex molecular architectures.

References

A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Structure of Titanium(3+) Propanolate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The study of Titanium(III) complexes, characterized by their d¹ electronic configuration, is pivotal for advancements in catalysis, materials science, and medicinal chemistry. Understanding the electronic structure of these open-shell species provides fundamental insights into their reactivity, magnetic properties, and spectroscopic signatures. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these properties, offering a balance between accuracy and computational cost that is well-suited for transition metal complexes.[1]

This guide provides a comparative framework for conducting DFT studies on Titanium(3+) propanolate, a representative Ti(III) alkoxide. Due to the limited specific literature on this exact molecule, we present a generalized workflow and comparative data based on analogous Ti(III) systems. This guide will objectively compare computational methodologies and provide context with supporting experimental data, enabling researchers to design robust computational studies and interpret their findings with confidence.

Comparative DFT Methodologies for Ti(III) Complexes

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[2] For transition metal complexes like Ti(III) propanolate, a careful selection is crucial for correctly describing electron correlation and spin states.

1.1. Choosing an Appropriate Functional

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good starting point for transition metal systems.[1] Functionals such as B3LYP have been widely used; however, newer functionals may offer improved performance for specific properties. For instance, the TPSSh functional, a hybrid meta-GGA functional, has shown promise in accurately predicting spin-state energetics in first-row transition metal complexes.[3] The M06 suite of functionals is also recognized for its good performance with transition metal chemistries.[4]

It is often advisable to benchmark a selection of functionals against available experimental data or higher-level theoretical results for a model system before proceeding with extensive calculations.

Table 1: Comparison of DFT Functionals for Properties of Ti(III) Analogs

FunctionalCategoryStrengths for Ti(III) SystemsPotential Drawbacks
B3LYP Hybrid GGAWidely used, good for geometries and vibrational frequencies.May underestimate reaction barriers and struggle with weak interactions.
TPSSh Hybrid meta-GGAGood for spin-state energetics and geometries.[3]Can be computationally more demanding than B3LYP.
M06 Hybrid meta-GGAGood for thermochemistry and non-covalent interactions.[4]Performance can be sensitive to the amount of exact exchange.
OPBE GGACan perform well for spin-state energetics in some Fe(II) systems.[3]Pure GGA functionals may not be as accurate for all properties of Ti(III).
PBE0 Hybrid GGAOften provides a good balance of accuracy for various properties.May require dispersion corrections for systems with significant non-covalent interactions.

1.2. Basis Set Selection

The choice of basis set is also critical. Pople-style basis sets (e.g., 6-31G*) are common, but for transition metals, basis sets specifically designed for them, such as the Ahlrichs' "def2" series (e.g., def2-SVP, def2-TZVP), are often preferred.[4] These basis sets provide a good balance of accuracy and computational efficiency. For heavier atoms, effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.

Experimental Validation and Comparison

Computational results should always be validated against experimental data where possible. For Ti(III) complexes, key experimental techniques include Electron Paramagnetic Resonance (EPR) spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements.

2.1. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for characterizing paramagnetic species like Ti(III).[5][6][7] The g-tensor and hyperfine coupling constants (A-tensor) obtained from EPR are sensitive probes of the electronic structure and can be calculated using DFT. A close agreement between calculated and experimental EPR parameters provides strong evidence for the accuracy of the computed electronic structure.

Table 2: Experimental and Calculated EPR g-values for a Ti(III) Alkyl Complex

ParameterExperimental ValueCalculated Value (DFT)
g_iso 1.9181.921
g_x 1.8571.860
g_y 1.8991.902
g_z 1.9982.001
Data adapted from analogous Ti(III) systems for illustrative purposes.

2.2. UV-Visible Spectroscopy

The electronic transitions of Ti(III) complexes typically occur in the UV-Visible region. Time-dependent DFT (TD-DFT) can be used to predict the energies and intensities of these transitions, which can then be compared to the experimental absorption spectrum.[8]

2.3. Magnetic Susceptibility

The magnetic moment of a Ti(III) complex, which can be determined experimentally using methods like the Evans method or SQUID magnetometry, is related to the number of unpaired electrons. For a d¹ system like Ti(III), a magnetic moment close to the spin-only value of 1.73 µB is expected. DFT calculations can predict the spin density distribution, which is related to the magnetic properties.

Detailed Methodologies

3.1. Computational Protocol for a DFT Study

A typical DFT workflow for studying the electronic structure of a Ti(III) complex is outlined below.

Theoretical_Experimental_Synergy cluster_theoretical Theoretical Approach (DFT) cluster_experimental Experimental Approach DFT_Calc DFT Calculation Predicted_Geom Predicted Geometry DFT_Calc->Predicted_Geom Predicted_Props Predicted Properties (g-tensor, λmax) DFT_Calc->Predicted_Props Synthesis Synthesis XRay X-ray Crystallography Synthesis->XRay Spectroscopy Spectroscopy (EPR, UV-Vis) Synthesis->Spectroscopy XRay->Predicted_Geom Comparison Spectroscopy->Predicted_Props Comparison

References

Unraveling the Synthesis of Titanium(III) Propanolate: A Comparative Analysis of Potential Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of specific organometallic compounds is a critical step in various catalytic and synthetic processes. Titanium(III) propanolate, a potentially valuable reagent, presents a significant synthetic challenge due to the air and moisture sensitivity of trivalent titanium species. While direct, well-established protocols are scarce in readily available literature, a comparative analysis of potential synthetic strategies can be constructed based on the fundamental principles of titanium chemistry. This guide explores plausible synthesis routes, drawing parallels from the synthesis of other titanium(III) alkoxides and the reduction of titanium(IV) precursors.

The primary challenge in synthesizing Titanium(III) propanolate lies in the controlled reduction of a suitable titanium(IV) precursor and the subsequent stabilization of the trivalent alkoxide product. The most common and stable oxidation state for titanium is +4, making Titanium(IV) compounds readily available starting materials. Therefore, the most promising synthetic approaches involve the reduction of Titanium(IV) precursors in the presence of a propanol source.

Potential Synthesis Routes

Two main strategies emerge as the most viable for the synthesis of Titanium(III) propanolate:

  • Reduction of Titanium(IV) Propanolate: This approach involves the in situ or sequential reduction of pre-formed Titanium(IV) propanolate.

  • Reductive Alcoholysis of Titanium(IV) Halides: This method combines the reduction of a titanium(IV) halide with the alcoholysis reaction using propanol.

A third, less common but noteworthy approach, is the electrochemical synthesis.

Route 1: Reduction of Titanium(IV) Propanolate

This route commences with the synthesis of the well-documented Titanium(IV) isopropoxide or n-propanolate. The most common laboratory-scale synthesis of Titanium(IV) isopropoxide involves the reaction of titanium tetrachloride with isopropanol, often in the presence of a base like ammonia to neutralize the HCl byproduct.[1][2]

Once the Titanium(IV) propanolate is obtained, its reduction to the corresponding Titanium(III) species can be attempted using various reducing agents. The choice of reductant is critical to avoid over-reduction or side reactions.

Workflow for Route 1:

TiCl4 Titanium(IV) Chloride Ti_IV_prop Titanium(IV) Propanolate TiCl4->Ti_IV_prop Alcoholysis Propanol Propanol Propanol->Ti_IV_prop Alcoholysis Base Base (e.g., NH3) Base->Ti_IV_prop Alcoholysis Ti_III_prop Titanium(III) Propanolate Ti_IV_prop->Ti_III_prop Reduction Reducing_Agent Reducing Agent (e.g., Zn, Mg, Na/K amalgam) Reducing_Agent->Ti_III_prop

Caption: Synthesis of Titanium(III) Propanolate via Reduction of Titanium(IV) Propanolate.

Potential Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Zinc (Zn) Readily available, relatively mild reductant.May require activation; separation of zinc salts can be challenging.
Magnesium (Mg) Stronger reducing agent than zinc.Can lead to over-reduction if not carefully controlled.
Sodium/Potassium Amalgam Powerful reducing agent.Requires careful handling due to the toxicity of mercury.
Organometallic Reagents Can offer greater control and solubility.May introduce unwanted organic ligands.

Experimental Protocol (Hypothetical):

  • Preparation of Titanium(IV) Propanolate: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, dissolve distilled titanium tetrachloride in a dry, non-coordinating solvent such as toluene.

  • Cool the solution to 0 °C and slowly add a stoichiometric amount of anhydrous propanol (either isopropanol or n-propanol).

  • Bubble dry ammonia gas through the solution to neutralize the generated HCl, leading to the precipitation of ammonium chloride.

  • Filter the reaction mixture under inert atmosphere to remove the ammonium chloride. The filtrate contains the Titanium(IV) propanolate.

  • Reduction: To the solution of Titanium(IV) propanolate, add a slight excess of a finely divided reducing agent (e.g., activated zinc dust).

  • Stir the reaction mixture at room temperature or with gentle heating until a color change, indicative of the formation of the Ti(III) species (often violet or blue), is observed.

  • Isolation: Filter off the excess reducing agent and any inorganic byproducts. The solvent can be removed under reduced pressure to yield the crude Titanium(III) propanolate. Further purification may be attempted by crystallization or sublimation, though this is expected to be challenging due to the compound's instability.

Route 2: Reductive Alcoholysis of Titanium(IV) Halides

This approach offers a more direct route by combining the reduction and alcoholysis steps. A strong reducing agent is used to reduce Titanium(IV) chloride in the presence of propanol.

Workflow for Route 2:

TiCl4 Titanium(IV) Chloride Ti_III_prop Titanium(III) Propanolate TiCl4->Ti_III_prop Reductive Alcoholysis Propanol Propanol Propanol->Ti_III_prop Reductive Alcoholysis Reducing_Agent Strong Reducing Agent (e.g., Na, K, Li) Reducing_Agent->Ti_III_prop Reductive Alcoholysis

Caption: Synthesis of Titanium(III) Propanolate via Reductive Alcoholysis.

Potential Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Sodium (Na) or Potassium (K) Strong reducing agents, readily available.Highly reactive and can be difficult to handle safely.
Lithium (Li) Strong reducing agent.Similar handling challenges to Na and K.

Experimental Protocol (Hypothetical):

  • In a rigorously dried, inert atmosphere glovebox or Schlenk line, place a dispersion of a finely divided alkali metal (e.g., sodium) in a high-boiling, inert solvent like toluene or xylene.

  • Slowly add a solution of titanium tetrachloride in the same solvent to the stirred suspension at a controlled temperature.

  • After the initial reduction to lower-valent titanium chlorides, add a stoichiometric amount of anhydrous propanol.

  • The reaction mixture is then heated to promote the alcoholysis and complete the formation of the Titanium(III) propanolate.

  • Work-up: After the reaction is complete, the excess alkali metal is carefully quenched. The resulting mixture is filtered to remove the alkali metal chloride byproduct. The solvent is removed under vacuum to yield the product.

Electrochemical Synthesis

Electrochemical methods offer a clean and controllable way to effect reductions. The electrochemical reduction of Ti(IV) species to Ti(III) has been reported in various non-aqueous solvents.[3] This method could potentially be adapted for the synthesis of Titanium(III) propanolate by conducting the electrolysis of a Titanium(IV) precursor in a propanol-containing electrolyte.

Workflow for Electrochemical Synthesis:

Electrochemical_Cell Electrochemical Cell Cathode Cathode (Reduction) Electrochemical_Cell->Cathode Anode Anode (Oxidation) Electrochemical_Cell->Anode Ti_IV_Precursor Titanium(IV) Precursor (e.g., TiCl4 or Ti(OPr)4) Ti_IV_Precursor->Cathode Propanol_Electrolyte Propanol/ Supporting Electrolyte Propanol_Electrolyte->Cathode Ti_III_prop Titanium(III) Propanolate Cathode->Ti_III_prop

Caption: Electrochemical Synthesis of Titanium(III) Propanolate.

Experimental Setup (Conceptual):

An undivided electrochemical cell would be charged with a solution of a suitable Titanium(IV) precursor (e.g., TiCl4 or pre-formed Ti(OPr)4) in anhydrous propanol containing a supporting electrolyte (e.g., a tetraalkylammonium salt). A constant potential or current would be applied to the working electrode (cathode) to effect the reduction of Ti(IV) to Ti(III). The progress of the reaction could be monitored by techniques such as cyclic voltammetry.

Comparative Analysis of Synthesis Routes

RoutePrecursorsKey StepsPotential AdvantagesPotential Challenges
1. Reduction of Ti(IV) Propanolate Titanium(IV) propanolate, Reducing agent (Zn, Mg, etc.)1. Synthesis of Ti(IV) propanolate. 2. Reduction.Stepwise approach may offer better control. Milder reducing agents can be used.Two-step process. Purity of the intermediate Ti(IV) propanolate is crucial.
2. Reductive Alcoholysis of Ti(IV) Halide Titanium(IV) chloride, Propanol, Strong reducing agent (Na, K, etc.)One-pot reductive alcoholysis.More direct, one-pot synthesis.Use of highly reactive and hazardous alkali metals. Potential for side reactions and over-reduction.
3. Electrochemical Synthesis Titanium(IV) precursor, Propanol, Supporting electrolyteControlled potential electrolysis.Clean synthesis with no chemical reductant byproducts. Precise control over the reduction potential.Requires specialized equipment. Optimization of reaction conditions (electrolyte, electrode material) can be complex.

Conclusion and Future Outlook

The synthesis of Titanium(III) propanolate remains a challenging endeavor due to the inherent reactivity of the Ti(III) oxidation state. While no definitive, optimized protocol is readily available, a systematic exploration of the routes outlined above provides a strong foundation for future research. The reduction of pre-formed Titanium(IV) propanolate appears to be the most controlled and potentially scalable approach, although the one-pot reductive alcoholysis offers a more direct pathway. Electrochemical synthesis presents a modern and clean alternative that warrants further investigation.

For researchers and professionals in drug development, the successful synthesis of Titanium(III) propanolate could unlock new catalytic possibilities. Further research should focus on the systematic investigation of these proposed routes, with a strong emphasis on the rigorous exclusion of air and moisture, and the thorough characterization of the resulting products, likely requiring techniques such as EPR spectroscopy to confirm the presence of the paramagnetic Ti(III) center. The development of a reliable synthesis would be a significant contribution to the field of organotitanium chemistry.

References

The Advantage of Trivalent Titanium Precursors in Nanoparticle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The presence of Ti³⁺ ions within the TiO₂ crystal lattice introduces oxygen vacancies and alters the electronic band structure. This "self-doping" leads to a narrower bandgap, allowing the nanoparticles to absorb a broader spectrum of light, particularly in the visible range. This enhanced light absorption is a significant advantage for photocatalytic applications, as it allows for the utilization of more of the solar spectrum.

Comparative Performance of Ti³⁺ vs. Ti⁴⁺ Precursors

The choice of precursor oxidation state has a direct impact on the final properties of the synthesized nanoparticles. Nanoparticles synthesized from Ti³⁺ precursors or those engineered to contain Ti³⁺ sites exhibit distinct characteristics compared to those made from traditional Ti⁴⁺ precursors.

PropertyNanoparticles from Ti³⁺ Precursors (e.g., TiCl₃)Nanoparticles from Ti⁴⁺ Precursors (e.g., TTIP, TiCl₄)
Band Gap Narrower (e.g., 1.80 eV - 2.89 eV)Wider (typically > 3.2 eV for anatase)
Visible Light Absorption Significantly enhancedWeak to negligible
Photocatalytic Activity Higher under visible and solar lightPrimarily active under UV irradiation
Electron-Hole Recombination Reduced, leading to higher quantum efficiencyMore prone to recombination
Oxygen Vacancies Higher concentration, creating active sitesLower intrinsic concentration
Specific Surface Area Can be higher, providing more reaction sitesVaries with synthesis method

Experimental Protocols

Synthesis of Ti³⁺ Self-Doped TiO₂ Nanocrystals using a Ti³⁺/Ti⁴⁺ Precursor System

This method utilizes both TiCl₃ and (NH₄)₂TiF₆ as titanium sources to control the Ti³⁺ concentration in the final product.

Protocol:

  • Prepare an aqueous solution of titanium(III) chloride (TiCl₃).

  • Prepare a separate aqueous solution of ammonium hexafluorotitanate ((NH₄)₂TiF₆).

  • Mix the two solutions at a specific molar ratio of Ti⁴⁺/Ti³⁺.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 180°C for 24 hours.

  • After cooling to room temperature, centrifuge the precipitate, wash with deionized water and ethanol, and dry at 60°C.

Synthesis of TiO₂ Nanoparticles from TiCl₃ via Thermohydrolysis and Oxidation

This protocol describes the formation of different TiO₂ polymorphs by controlling the pH during the hydrolysis of TiCl₃.

Protocol:

  • Prepare an aqueous solution of titanium(III) chloride (TiCl₃).

  • Adjust the pH of the solution to a desired value between 0.5 and 6.5.

  • Heat the solution at 60°C to induce hydrolysis and oxidation.

  • The resulting precipitate is then collected, washed, and dried. The final crystalline phase (anatase, brookite, or rutile) is dependent on the pH of the medium.

Synthesis of TiO₂ Nanoparticles from Titanium(IV) Isopropoxide (TTIP) via Sol-Gel Method

This is a common method using a Ti⁴⁺ precursor for comparison.

Protocol:

  • Prepare a solution of titanium(IV) isopropoxide (TTIP) in an alcohol solvent (e.g., ethanol or isopropanol).

  • In a separate vessel, prepare a mixture of water and alcohol, sometimes with an acid or base catalyst.

  • Add the water-alcohol mixture dropwise to the TTIP solution under vigorous stirring to induce hydrolysis and condensation.

  • Age the resulting gel at room temperature.

  • Wash the gel with a suitable solvent and then dry it to obtain TiO₂ nanoparticles.

Visualizing the Synthesis and a Key Mechanistic Advantage

To better understand the synthesis workflows and the fundamental difference in the resulting nanoparticles, the following diagrams are provided.

A Comparative Guide to Olefin Polymerization Catalysts: Titanium(3+) Propanolate, Ziegler-Natta, and Metallocene Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst is paramount in controlling the polymerization of olefins to achieve desired polymer properties. This guide provides a comprehensive performance comparison of Titanium(3+) propanolate with two industry-standard alternatives: Ziegler-Natta and metallocene catalysts. The information presented is based on available experimental data to facilitate an informed selection for your specific research and development needs.

Performance Benchmarking

The efficiency and effectiveness of a polymerization catalyst are determined by several key performance indicators, including catalytic activity, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. A lower PDI value signifies a more uniform polymer chain length.

While specific quantitative data for the direct catalytic performance of neat this compound in olefin polymerization is limited in publicly available literature, studies on closely related titanium-based systems offer valuable insights. For instance, a dendritic salicylaldehyde imide titanium catalyst has demonstrated a catalytic activity of 78.56 kg of polyethylene per mole of titanium per hour (kg PE/(mol Ti·h)) under specific conditions[1]. Another study on titanium isopropoxide complexes with [N2O2]2− ligands for ethylene polymerization yielded high molecular weight polyethylene (ranging from 7.2 to 8.3 x 10^5 g/mol ) with a broad PDI of approximately 13.1–14.6.

In contrast, Ziegler-Natta and metallocene catalysts are well-characterized and widely used in industrial polyolefin production. Ziegler-Natta catalysts, typically heterogeneous systems, are known for their cost-effectiveness and ability to produce high molecular weight polymers[2]. However, they often result in polymers with a broad molecular weight distribution (PDI typically between 5 and 10) due to the presence of multiple types of active sites[3].

Metallocene catalysts, which are single-site catalysts, offer more precise control over the polymer architecture. This results in polymers with a narrow molecular weight distribution (PDI typically around 2) and a more uniform comonomer incorporation[3]. The activity of metallocene catalysts can be very high, with some systems producing hundreds of tons of polyethylene per gram of zirconium per hour[2].

For a direct comparison, the following table summarizes the available performance data for the different catalyst systems. It is important to note that the data for the titanium-based catalyst is from a modified system and may not be fully representative of neat this compound.

Catalyst SystemMonomerCatalytic ActivityMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Dendritic Salicylaldehyde Imide Titanium CatalystEthylene78.56 kg PE/(mol Ti·h)Ultra-high molecular weight-[1]
Ziegler-Natta (TiCl4/MgCl2)Propylene15.3 x 10^6 g PP/(mol Ti·h)-12.3[4]
Metallocene (Cp2ZrCl2/MAO)Ethylene5759 g PE/(mmol Zr·h)--

Note: The performance of any catalyst is highly dependent on the specific reaction conditions, including temperature, pressure, monomer concentration, and the presence of co-catalysts or scavengers.

Experimental Protocols

General Protocol for Ethylene Polymerization with a Titanium-Based Catalyst

This protocol is based on the use of a dendritic titanium catalyst[1][5].

Materials:

  • Dendritic titanium catalyst

  • Methylaluminoxane (MAO) as co-catalyst

  • Toluene (solvent)

  • Ethylene gas (polymerization grade)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • All manipulations are performed under a nitrogen atmosphere using standard Schlenk techniques.

  • A specified amount of the titanium catalyst is dissolved in toluene in a Schlenk flask.

  • The desired amount of MAO solution is added to the catalyst solution and stirred for a set period to activate the catalyst.

  • The catalyst/co-catalyst mixture is then transferred to a high-pressure reactor.

  • The reactor is purged with ethylene and then pressurized to the desired ethylene pressure (e.g., 1.0 MPa).

  • The polymerization is carried out at a constant temperature (e.g., 25°C) and stirring for a specific duration (e.g., 30 minutes).

  • The reaction is terminated by venting the ethylene and adding an acidified alcohol (e.g., ethanol/HCl) to precipitate the polymer.

  • The polyethylene is collected by filtration, washed with ethanol and acetone, and dried under vacuum.

Standard Protocol for Propylene Polymerization with a Ziegler-Natta Catalyst

This protocol is a generalized procedure based on common laboratory practices[4][6].

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)

  • Triethylaluminum (TEA) as co-catalyst

  • External donor (e.g., an alkoxysilane)

  • Heptane (solvent)

  • Propylene gas (polymerization grade)

  • Hydrogen gas (for molecular weight control)

  • Nitrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • The autoclave reactor is thoroughly dried and purged with nitrogen.

  • The reactor is charged with heptane, followed by the addition of TEA and the external donor.

  • The Ziegler-Natta catalyst is introduced into the reactor.

  • The reactor is then charged with liquid propylene and, if required, hydrogen gas.

  • The polymerization is conducted at a specific temperature (e.g., 70°C) and pressure for a set time.

  • The reaction is quenched by venting the propylene and adding a deactivating agent.

  • The polypropylene is collected, washed, and dried.

Typical Protocol for Ethylene Polymerization with a Metallocene Catalyst (e.g., Cp2ZrCl2/MAO)

This is a general laboratory-scale procedure[7].

Materials:

  • Zirconocene dichloride (Cp2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (solvent)

  • Ethylene gas (polymerization grade)

  • Nitrogen gas (high purity)

  • Glass reactor equipped with a stirrer and gas inlet/outlet

Procedure:

  • The glass reactor is baked and purged with nitrogen.

  • Toluene is introduced into the reactor, followed by the MAO solution.

  • The reactor is saturated with ethylene at the desired pressure.

  • The Cp2ZrCl2 solution in toluene is injected into the reactor to initiate polymerization.

  • The polymerization is carried out at a constant temperature and ethylene pressure, with continuous stirring.

  • The reaction is terminated by stopping the ethylene flow and adding an alcohol.

  • The resulting polyethylene is filtered, washed, and dried.

Polymerization Mechanisms and Experimental Workflow

The underlying mechanisms of polymerization and the experimental workflow can be visualized to provide a clearer understanding of the processes.

Ziegler-Natta Polymerization Mechanism

Ziegler-Natta catalysts operate through a coordination-insertion mechanism at the titanium active sites on the catalyst surface. The process involves the coordination of the olefin monomer to a vacant site on the titanium atom, followed by insertion of the monomer into the growing polymer chain.

Ziegler_Natta_Mechanism Catalyst Ti Active Site (Vacant Orbital) Coordination Coordination of Monomer to Ti Catalyst->Coordination π-complex formation Monomer Olefin Monomer (e.g., Propylene) Monomer->Coordination Insertion Insertion into Ti-Polymer Bond Coordination->Insertion Migratory insertion Insertion->Catalyst Regeneration of active site Chain Growing Polymer Chain Insertion->Chain Chain Growth

Caption: Simplified Ziegler-Natta polymerization mechanism.

Metallocene-Catalyzed Polymerization Pathway

Metallocene catalysts, being single-site catalysts, also follow a coordination-insertion mechanism. The well-defined nature of the active site allows for greater control over the polymerization process.

Metallocene_Mechanism Precatalyst Metallocene Precatalyst (e.g., Cp2ZrCl2) Active_Site Cationic Active Site [Cp2Zr-R]+ Precatalyst->Active_Site Activation Cocatalyst Co-catalyst (e.g., MAO) Cocatalyst->Active_Site Propagation Chain Propagation (Coordination-Insertion) Active_Site->Propagation Monomer Olefin Monomer Monomer->Propagation Propagation->Active_Site Cycle Polymer Polymer Chain Propagation->Polymer Chain Growth

Caption: Activation and propagation in metallocene catalysis.

General Experimental Workflow for Olefin Polymerization

The following diagram illustrates a typical workflow for conducting a laboratory-scale olefin polymerization experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reactor_Prep Reactor Preparation (Drying, Purging) Solvent_Add Solvent Addition Reactor_Prep->Solvent_Add Catalyst_Prep Catalyst/Co-catalyst Preparation Catalyst_Inject Catalyst Injection Catalyst_Prep->Catalyst_Inject Reagent_Add Reagent Addition (Co-catalyst, Monomer) Solvent_Add->Reagent_Add Reagent_Add->Catalyst_Inject Polymerization Polymerization Reaction (Controlled T, P) Catalyst_Inject->Polymerization Termination Reaction Termination Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Drying Drying Isolation->Drying Characterization Polymer Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: General workflow for olefin polymerization experiments.

References

Spectroscopic Comparison of Titanium(3+) Propanolate and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of Titanium(3+) propanolate and its derivatives is crucial for understanding their electronic structure, bonding, and reactivity. This guide provides a comparative overview of the expected spectroscopic signatures based on available data for analogous Titanium(III) compounds, offering a predictive framework for researchers in materials science and drug development.

Due to the inherent instability and paramagnetic nature of many Titanium(III) compounds, comprehensive experimental spectroscopic data for this compound and its simple derivatives are scarce in the published literature. This guide, therefore, draws upon data from closely related Ti(III) alkoxides and other relevant complexes to project the anticipated spectroscopic properties. The information presented herein is intended to serve as a foundational reference for the characterization of novel Ti(III) propanolate derivatives.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic parameters observed for various Titanium(III) complexes, which can be used as a reference for predicting the properties of Ti(III) propanolates.

Table 1: Electron Paramagnetic Resonance (EPR) Data for Selected Ti(III) Complexes

Compound/Speciesg-values (giso, gx, gy, gz)Hyperfine Coupling (A)Reference
Ti{CH(SiMe3)2}3 in frozen tolueneg_iso ≈ 1.98 (axial signal)Resolvable 47Ti and 49Ti hyperfine interactions observed[1]
Ti(III) centers in irradiated anatase TiO2g⊥ = 1.990, g∥ = 1.960Not specified[2]
Surface Ti³⁺ ions in TiO2Broad asymmetric signal at g = 1.928Not specified[2]
Interior trapped electrons (Ti³⁺) in TiO2Narrower signal at g = 1.987Not specified[2]

Table 2: UV-Visible Spectroscopy Data for Selected Ti(III) Species

Compound/Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent/MediumReference
[Ti(H₂O)₆]³⁺~520Low (d-d transition)Aqueous[3]
Ti(III) alkyl complex Ti{CH(SiMe3)2}3Blue color, specific λmax not providedNot providedToluene[1]

Table 3: Infrared (IR) Spectroscopy Data for Titanium Alkoxides

Note: The majority of available IR data is for the more stable Ti(IV) alkoxides. The vibrational modes of Ti(III) alkoxides are expected to be similar, with potential shifts due to the different oxidation state and electronic configuration of the metal center.

CompoundKey Vibrational Bands (cm⁻¹)AssignmentReference
Titanium(IV) isopropoxide [Ti(OⁱPr)₄]~1170, 1130, 995, 845, 615C-O, Ti-O stretching[4]
Sr/Ti bimetallic isopropoxide1017, 993, 970, 843, 838, 828, 620, 596, 572Characteristic of the bimetallic alkoxide structure[5]

Experimental Protocols

Detailed methodologies are essential for the accurate spectroscopic characterization of Titanium(III) propanolate and its derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a principal technique for the characterization of paramagnetic species like Ti(III).

  • Sample Preparation: Due to the air and moisture sensitivity of Ti(III) alkoxides, samples should be prepared in an inert atmosphere (e.g., a glovebox). For solution-state measurements, the compound is dissolved in a dry, deoxygenated solvent (e.g., toluene, hexane) and transferred to a quartz EPR tube. The tube is then flame-sealed under vacuum or an inert atmosphere. For solid-state analysis, a powdered sample is loaded into an EPR tube under inert conditions.

  • Instrumentation: A continuous-wave (CW) X-band (~9.5 GHz) EPR spectrometer is typically used. For more detailed structural information, advanced techniques like hyperfine sublevel correlation (HYSCORE) spectroscopy can be employed.[1]

  • Data Acquisition: Spectra are typically recorded at cryogenic temperatures (e.g., 30 K or 77 K) to observe well-resolved signals.[1] The magnetic field is swept while the microwave frequency is held constant.

  • Data Analysis: The resulting spectrum is analyzed to determine the g-values and any hyperfine coupling constants. These parameters provide information about the electronic environment of the Ti(III) center.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

  • Sample Preparation: Solutions of the Ti(III) complex are prepared in a suitable UV-transparent, dry, and deoxygenated solvent inside a glovebox. The solution is then transferred to a quartz cuvette with a septum-sealed cap or a specially designed air-tight cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Data Acquisition: The spectrum is typically recorded over a wavelength range of 200-1100 nm. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The d¹ electronic configuration of Ti(III) typically gives rise to a weak d-d transition in the visible region, resulting in colored solutions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the ligands and the metal-oxygen bonds.

  • Sample Preparation: Due to the sensitivity of the compounds, samples are prepared in an inert atmosphere. For solid samples, a Nujol mull or a KBr pellet can be prepared inside a glovebox. For solution studies, a solution in a dry, IR-transparent solvent (e.g., hexane, carbon tetrachloride) is prepared and measured in an air-tight cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the solvent or matrix is subtracted.

  • Data Analysis: The vibrational frequencies are assigned to specific bonds or functional groups. The Ti-O stretching frequencies, typically found in the 800-500 cm⁻¹ region, are of particular interest.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Handling cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Ti(III) Propanolate Derivative handling Inert Atmosphere Handling (Glovebox) synthesis->handling epr EPR Spectroscopy (Paramagnetism, g-values) handling->epr uv_vis UV-Vis Spectroscopy (d-d transitions, Color) handling->uv_vis ir IR Spectroscopy (Functional Groups, Ti-O bonds) handling->ir epr_analysis EPR Spectral Simulation & Interpretation epr->epr_analysis uv_vis_analysis Determination of λmax & ε uv_vis->uv_vis_analysis ir_analysis Vibrational Mode Assignment ir->ir_analysis structure Structural & Electronic Characterization epr_analysis->structure uv_vis_analysis->structure ir_analysis->structure

Caption: Workflow for the spectroscopic analysis of Ti(III) propanolate derivatives.

References

A Comparative Analysis of the Electrochemical Potentials of Titanium(III) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The electrochemical potential of a transition metal complex is highly dependent on the nature of its ligands and the surrounding medium. The following table summarizes the electrochemical data for selected Ti(III)/Ti(IV) redox couples under various experimental conditions. It is important to note the significant variation in potentials due to different ligand environments, solvents, and electrolytes.

Titanium ComplexRedox CouplePotential (V vs. Ref.)Reference ElectrodeSolvent/ElectrolyteMeasurement Technique
[TiCl₄]Ti(IV)/Ti(III)+0.009 (± 0.001)Molar Hydrogen Electrode1 M HCl, 2 M NaCl (aqueous)Electromotive Force (emf) Measurement
Titanocene Dichloride [(Cp)₂TiCl₂]Ti(IV)/Ti(III)Irreversible ReductionNot specifiedNot specifiedCyclic Voltammetry
Ti(catecholate)₃²⁻Ti(IV)/Ti(III)-1.14Normal Hydrogen Electrode (NHE)Not specifiedCyclic Voltammetry
K₃[Ti(III)(OC₆F₅)₆]Ti(IV)/Ti(III)Not specifiedNot specifiedNot specifiedCyclic Voltammetry
K₃[Ti(III)(pinF)₃] (pinF = perfluoropinacolate)Ti(IV)/Ti(III)Not specifiedNot specifiedNot specifiedCyclic Voltammetry

Note: The search for the electrochemical potential of Titanium(3+) propanolate did not yield specific quantitative data. The table above presents data for other relevant titanium complexes to provide a comparative context. The variability in experimental conditions highlights the importance of standardized measurements for direct comparison.

Experimental Protocols

The primary technique for determining the electrochemical potential of these complexes is cyclic voltammetry (CV). The following is a generalized experimental protocol for conducting CV measurements on transition metal complexes, based on methodologies implicitly described in the reviewed literature.

Objective: To determine the reduction and oxidation potentials of a Ti(III)/Ti(IV) redox couple.

Materials and Equipment:

  • Potentiostat with a three-electrode setup

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Inert gas (e.g., argon or nitrogen) for deaeration

  • High-purity solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Titanium complex of interest

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of approximately 0.1 M. This solution is prepared in the electrochemical cell.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Polishing: Before each experiment, polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment, and then dry it completely.

  • Blank Voltammogram: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode. Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and to check for any impurities.

  • Addition of the Analyte: Introduce a known concentration of the titanium complex into the electrochemical cell.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential(s), and scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potential is scanned linearly from the initial potential to the vertex potential and then back to the final potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • From the cyclic voltammogram, determine the peak potentials for the oxidation (Epa) and reduction (Epc) processes.

    • The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as E₁/₂ = (Epa + Epc) / 2 for a reversible or quasi-reversible process.

    • The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

Visualizations

Logical Relationship of Factors Influencing Electrochemical Potential

G Factors Influencing the Electrochemical Potential of Ti(III) Complexes cluster_ligand A Ligand Properties A1 Electron Donating/Withdrawing Nature A2 Steric Hindrance A3 Chelation/Denticity B Solvent D Electrochemical Potential (E°) B->D C Electrolyte C->D A1->D A2->D A3->D G Cyclic Voltammetry Experimental Workflow start Start prep_solution Prepare Electrolyte Solution start->prep_solution deaeration Deaerate with Inert Gas prep_solution->deaeration polish_electrode Polish Working Electrode deaeration->polish_electrode assemble_cell Assemble 3-Electrode Cell polish_electrode->assemble_cell blank_cv Run Blank CV assemble_cell->blank_cv add_analyte Add Titanium Complex blank_cv->add_analyte run_cv Run Sample CV add_analyte->run_cv analyze_data Analyze Voltammogram (Determine Epa, Epc, E₁/₂) run_cv->analyze_data end End analyze_data->end

Safety Operating Guide

Essential Safety and Operational Guide for Handling Titanium(IV) Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Titanium(IV) isopropoxide. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Titanium(IV) isopropoxide is a flammable and moisture-sensitive liquid that can cause serious eye damage and skin irritation.[1] Vapors may also cause drowsiness and dizziness. Therefore, stringent adherence to safety protocols and the use of appropriate PPE are mandatory.

Table 1: Summary of Hazards for Titanium(IV) Isopropoxide

Hazard StatementGHS Classification
H226: Flammable liquid and vaporFlammable Liquid, Category 3
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H336: May cause drowsiness or dizzinessSpecific Target Organ Toxicity (Single Exposure), Category 3

Source: GHS hazard statements.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[2][3]
Skin Protection Flame-retardant lab coat (e.g., Nomex) over personal clothing.[4]To protect from flammable liquid and chemical splashes.
Chemical-resistant gloves (e.g., nitrile). Consider double-gloving or wearing leather/Kevlar gloves underneath for added fire protection.[4][5]To prevent skin contact and irritation.
Respiratory Protection Work in a certified chemical fume hood or glovebox.[4] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]To avoid inhalation of vapors which can cause respiratory irritation and dizziness.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.[5]

Handling and Storage Protocols

Due to its high reactivity with air and moisture, Titanium(IV) isopropoxide must be handled under an inert atmosphere, such as nitrogen or argon.[6][7]

Experimental Protocol: Syringe/Cannula Transfer of Titanium(IV) Isopropoxide

This protocol details the safe transfer of the reagent from a sealed bottle to a reaction vessel using Schlenk line techniques.

Materials:

  • Schlenk flask (oven-dried) with a rubber septum

  • Sure/Seal™ bottle of Titanium(IV) isopropoxide

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Syringes and needles (oven-dried)

  • Cannula (double-tipped needle)

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried by heating in an oven (e.g., 140°C for 4 hours) and cooled under a stream of inert gas.[4] This removes adsorbed moisture.[4]

  • Inert Atmosphere: The reaction vessel (Schlenk flask) must be under a positive pressure of inert gas. This can be achieved by connecting it to a Schlenk line.[4][8]

  • Reagent Preparation: Place the Sure/Seal™ bottle of Titanium(IV) isopropoxide in a secondary container.

  • Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to the inert gas line to equalize the pressure.

    • Insert a clean, dry syringe with a needle through the septum and withdraw the desired amount of the liquid.

    • Alternatively, for larger volumes, use a cannula to transfer the liquid from the reagent bottle to the reaction flask. One end of the cannula pierces the septum of the reagent bottle, and the other end pierces the septum of the reaction flask. The pressure difference will drive the liquid transfer.

  • Post-Transfer: Once the transfer is complete, remove the syringe or cannula and immediately quench any residual reagent in the needle by drawing up and expelling a small amount of a suitable quenching agent (e.g., isopropanol) in a separate flask.

Storage:

  • Store Titanium(IV) isopropoxide in its original container, tightly sealed under an inert atmosphere.[6]

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, strong acids, and oxidizing agents.[9]

Disposal Plan

All waste containing Titanium(IV) isopropoxide must be treated as hazardous waste.

Operational Plan for Waste Disposal:

  • Quenching: Unused or residual Titanium(IV) isopropoxide must be quenched slowly and carefully. A recommended method is to add the reagent dropwise to a stirred, non-flammable solvent like isopropanol in a flask under an inert atmosphere. The reaction with isopropanol is less vigorous than with water.

  • Hydrolysis: After quenching, the resulting solution can be slowly and cautiously hydrolyzed by adding water or a dilute acid. This will precipitate titanium dioxide.[1]

  • Collection:

    • Collect all liquid waste, including the quenched solution and solvent rinses, in a clearly labeled, sealed container for hazardous waste.[10]

    • Solid waste, such as contaminated paper towels or septa, should also be collected in a separate, sealed container.[10]

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12] Do not dispose of down the drain.[10]

Visual Workflows

The following diagrams illustrate the key operational workflows for handling and disposing of Titanium(IV) isopropoxide.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_glass Prepare Dry Glassware prep_ppe->prep_glass prep_inert Establish Inert Atmosphere prep_glass->prep_inert handle_transfer Transfer Reagent via Syringe/Cannula prep_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction clean_quench Quench Excess Reagent handle_reaction->clean_quench clean_decon Decontaminate Glassware clean_quench->clean_decon G Disposal Workflow cluster_collection Waste Collection cluster_processing Waste Processing cluster_disposal Final Disposal collect_liquid Collect Liquid Waste (Quenched Reagent, Solvents) process_label Label Waste Containers Clearly collect_liquid->process_label collect_solid Collect Solid Waste (Contaminated Materials) collect_solid->process_label process_store Store in Designated Hazardous Waste Area process_label->process_store disposal_ehs Arrange Pickup by Environmental Health & Safety process_store->disposal_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.